2-chloro-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSSNBNFOBVMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310948 | |
| Record name | 2-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5059-30-3 | |
| Record name | 5059-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
Technical Guide: Synthesis and Application of 2-Chloro-1H-indole-3-carbaldehyde
Topic: Discovery and historical synthesis of 2-chloro-1H-indole-3-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2-Chloro-1H-indole-3-carbaldehyde (CAS 5059-30-3) represents a "privileged scaffold" in medicinal chemistry. It serves as a bifunctional electrophile, possessing a reactive chlorine atom at the C2 position and a formyl group at the C3 position. This unique "chloroaldehyde" architecture allows for sequential functionalization—typically nucleophilic displacement at C2 followed by condensation at C3—making it a linchpin in the synthesis of fused heterocyclic systems (e.g., pyrazinoindoles, carbazoles) and receptor tyrosine kinase inhibitors.
This guide details the historical genesis, mechanistic underpinnings, and field-proven synthetic protocols for this compound, moving beyond basic recipes to provide a robust framework for high-purity isolation.
Historical Genesis & Synthetic Evolution
The Vilsmeier-Haack Foundation (1927)
The story begins with the Vilsmeier-Haack reaction, originally reported in 1927 by Anton Vilsmeier and Albrecht Haack. They discovered that N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl
The "Reverse Vilsmeier" Revolution (1970s-1980s)
While the classical reaction targets simple arenes, the breakthrough for 2-chloro-3-formyl derivatives came when researchers applied these conditions to lactams (cyclic amides).
-
The Meth-Cohn Era: In the late 1970s and early 1980s, Otto Meth-Cohn and colleagues extensively documented the reaction of acetanilides and lactams with POCl
/DMF. They termed this "chloroformylation," where the reagent not only formylates the -carbon but also converts the lactam carbonyl into a vinyl chloride. -
Application to Oxindoles: The specific synthesis of 2-chloro-1H-indole-3-carbaldehyde emerged from this logic. By treating oxindole (indolin-2-one) with the Vilsmeier reagent, chemists achieved simultaneous chlorination at C2 and formylation at C3. This route, refined by researchers like G.M. Coppola and A. Andreani , remains the industrial standard today due to its atom economy and the low cost of starting materials.
Mechanistic Deep Dive: The "Chloroformylation"
The transformation of oxindole to 2-chloro-1H-indole-3-carbaldehyde is not a simple substitution; it is a cascade reaction driven by the high electrophilicity of the Vilsmeier reagent.
The Pathway[3]
-
Reagent Formation: DMF reacts with POCl
to form the electrophilic chloromethyliminium salt (Vilsmeier reagent).[1][3] -
Enolization: Oxindole exists in equilibrium with its enol form (2-hydroxyindole).
-
O-Attack: The enolic oxygen attacks the Vilsmeier reagent, activating the oxygen as a leaving group.
-
C3-Formylation: A second equivalent of Vilsmeier reagent attacks the electron-rich C3 position (or occurs concurrently).
-
Chlorination: Chloride ions displace the activated oxygen at C2, aromatizing the ring to the indole system.
-
Hydrolysis: The iminium intermediate at C3 is hydrolyzed during aqueous workup to reveal the aldehyde.
Figure 1: Mechanistic cascade of the Vilsmeier-Haack chloroformylation of oxindole.
Validated Synthetic Protocol
This protocol is optimized for reproducibility and safety, derived from the methods of Andreani et al. and standard process chemistry principles.
Materials
-
Substrate: Oxindole (Indolin-2-one) [CAS: 59-48-3]
-
Reagents: Phosphorus oxychloride (POCl
), N,N-Dimethylformamide (DMF)[2] -
Solvent: Anhydrous DMF (acts as both reagent and solvent) or CHCl
(co-solvent) -
Quench: Sodium acetate (NaOAc) or saturated NaHCO
Step-by-Step Methodology
Step 1: Vilsmeier Reagent Formation (Exothermic)
-
Charge a dry round-bottom flask with anhydrous DMF (5.0 equiv relative to oxindole).
-
Cool the system to 0–5 °C using an ice/salt bath.
-
Add POCl
(1.2–1.5 equiv) dropwise via an addition funnel. Critical: Maintain internal temperature < 10 °C. A white/yellow precipitate (the Vilsmeier salt) may form. -
Stir at 0 °C for 15–30 minutes to ensure complete reagent formation.
Step 2: Substrate Addition & Reaction
-
Dissolve oxindole (1.0 equiv) in a minimum amount of DMF (or add as a solid in portions if scale permits).
-
Add the oxindole to the Vilsmeier reagent at 0 °C.
-
Allow the mixture to warm to room temperature, then heat to 80–90 °C .
-
Monitor: Stir for 1–3 hours. The solution typically turns deep orange/red. TLC (EtOAc/Hexane) will show the disappearance of oxindole (
) and appearance of a new spot ( ).
Step 3: Quench and Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. Safety: POCl
residues will hydrolyze violently; perform in a fume hood. -
Neutralization: Adjust pH to ~7–8 using saturated NaOAc solution or 2M NaOH. This step hydrolyzes the iminium salt to the aldehyde and precipitates the product.
-
Filtration: Collect the resulting yellow/beige solid by vacuum filtration.
-
Purification: Recrystallize from ethanol or methanol/water.
Typical Yield: 75–85% Characterization:
-
Appearance: Yellow to beige solid.
-
Melting Point: ~220–225 °C (dec).
-
1H NMR (DMSO-d6):
10.0 (s, 1H, CHO), 12.5 (br s, 1H, NH), 8.1 (d, 1H, H-4).
Data Summary Table
| Parameter | Specification | Notes |
| Stoichiometry | Oxindole (1.0) : POCl | Excess DMF acts as solvent. |
| Temperature | 0 °C (Addition) | Heating required for C2-chlorination. |
| Time | 2–4 Hours | Monitor by TLC; prolonged heating degrades product. |
| Quench pH | pH 7–8 | Acidic pH leaves iminium salt; High pH may hydrolyze Cl. |
| Safety | corrosive, toxic | POCl |
Applications in Drug Discovery
The 2-chloro-1H-indole-3-carbaldehyde scaffold is a "linchpin" intermediate. Its value lies in its ability to undergo orthogonal reactions.
Nucleophilic Aromatic Substitution ( ) at C2
The C2-chlorine is activated by the electron-withdrawing formyl group at C3 (similar to o-chlorobenzaldehyde).
-
Amination: Reaction with primary amines yields 2-amino-indole-3-carbaldehydes.
-
Cyclization: Reaction with hydrazine or hydroxylamine leads to tricyclic systems like pyrazino[1,2-a]indoles or isoxazolo-indoles .
Knoevenagel Condensation at C3
The aldehyde group reacts with active methylene compounds (e.g., malononitrile, barbituric acid).
-
Relevance: This pathway is used to synthesize Tyrosine Kinase Inhibitors (TKIs) . While Sunitinib uses a 5-fluoro-oxindole core, analogs derived from 2-chloro-3-formylindole show potent activity against VEGFR and PDGFR.
Figure 2: Operational workflow for the synthesis of 2-chloro-1H-indole-3-carbaldehyde.
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link
-
Andreani, A., et al. (2002). Synthesis and potential coanthracyclinic activity of substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones. Journal of Medicinal Chemistry, 45(12), 2666–2673. Link
-
Coppola, G. M. (1979).[4][5] The Chemistry of 2-Chloroindole-3-carboxaldehyde. Journal of Heterocyclic Chemistry, 16(5), 827-833. Link
-
Schulze, A., et al. (2010).[6] 1-Benzylindoles as Inhibitors of Cytosolic Phospholipase A2
. Journal of Medicinal Chemistry, 53(14), 5165–5178. Link -
Vikrishchuk, N. I., et al. (2020).[7][8] Reaction of 2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. Tetrahedron Letters, 61(46), 152504. Link
-
Bernstein, P. R., et al. (1994). Patent US5338846A: Process for the preparation of oxindole derivatives. United States Patent. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Alternative Synthetic Routes for 2-Chloro-1H-indole-3-carbaldehyde
Foreword: The Strategic Importance of 2-Chloro-1H-indole-3-carbaldehyde
2-Chloro-1H-indole-3-carbaldehyde is a cornerstone intermediate in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing chloro and formyl groups on the electron-rich indole scaffold, make it a versatile precursor for a multitude of complex molecular architectures. The aldehyde function serves as a synthetic handle for elaborations such as condensations, oxidations, and reductions, while the C2-chloro atom is a key site for nucleophilic substitution and cross-coupling reactions.[1][2] This dual reactivity has cemented its role in the synthesis of kinase inhibitors, anti-cancer agents, and other pharmacologically active compounds.
Given its significance, the development of efficient, scalable, and robust synthetic routes is of paramount importance. This guide provides an in-depth analysis of the established benchmark synthesis and explores viable, field-proven alternative pathways, offering researchers the insights needed to make informed decisions based on scalability, substrate scope, and laboratory context.
The Benchmark Synthesis: Vilsmeier-Haack Reaction of 1H-indol-2(3H)-one (Oxindole)
The most prevalent and historically significant route to 2-chloro-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction performed on the readily available starting material, 1H-indol-2(3H)-one, commonly known as oxindole. This reaction is a powerful example of a one-pot transformation that achieves both chlorination and formylation.
Mechanistic Rationale and Causality
The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium species, generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: POCl₃, a strong Lewis acid, activates the carbonyl oxygen of DMF. Subsequent chloride displacement and elimination of a phosphate byproduct yields the highly electrophilic Vilsmeier-Haack reagent (chloro-N,N-dimethylmethaniminium chloride).
-
Electrophilic Attack: The lactam tautomer of oxindole attacks the Vilsmeier reagent at the C3 position, which is activated for electrophilic substitution.
-
Chlorination and Aromatization: The resulting intermediate undergoes a sequence of rearrangements. The lactam oxygen is activated by POCl₃, facilitating its replacement by a chloride ion. Aromatization through elimination of HCl and subsequent hydrolysis of the iminium salt during aqueous workup furnishes the final product, 2-chloro-1H-indole-3-carbaldehyde.
The elegance of this reaction lies in its efficiency; the same reagent system orchestrates a cascade of chlorination, formylation, and cyclization/aromatization steps.[3][4]
Visualizing the Vilsmeier-Haack Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloro-1H-indole-3-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Synthesis
-
Self-Validation & Safety: This protocol requires strict anhydrous conditions. Phosphorus oxychloride is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise via the dropping funnel to the cooled DMF, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1H-indol-2(3H)-one (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 70-80°C. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-chloro-1H-indole-3-carbaldehyde.
An Alternative Modular Strategy: Stepwise Synthesis from Indole
An alternative to the one-pot Vilsmeier-Haack reaction on oxindole is a more modular, two-step approach starting from indole itself. This strategy decouples the chlorination and formylation steps, offering greater control and potential applicability for synthesizing substituted analogs where the corresponding oxindole may not be readily available.
Step 2a: Synthesis of 2-Chloroindole
The critical intermediate for this route is 2-chloroindole. Direct chlorination of indole at the C2 position is challenging due to the high nucleophilicity of the C3 position. Therefore, a common and effective method involves the chlorination of indole with a sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in an appropriate solvent.
Rationale: The choice of chlorinating agent and conditions is crucial to favor C2-chlorination. Using a less polar solvent and controlling the stoichiometry can help mitigate side reactions, such as dichlorination or polymerization of the indole nucleus.
Step 2b: C3-Formylation of 2-Chloroindole
With 2-chloroindole in hand, the subsequent step is a selective formylation at the C3 position. The Vilsmeier-Haack reaction is again the method of choice for this transformation, as the C3 position of the 2-chloroindole is electronically activated for electrophilic attack.
Rationale: The pre-installed chloro group at C2 deactivates the indole ring slightly but directs the electrophilic formylation regioselectively to the C3 position. The conditions are generally milder than those required for the reaction with oxindole.
Visualizing the Modular Workflow
Caption: A two-step modular approach to 2-chloro-1H-indole-3-carbaldehyde from indole.
Experimental Protocol: C3-Formylation of 2-Chloroindole
-
Self-Validation & Safety: This protocol is similar to the benchmark synthesis but starts with a different substrate. The same precautions for handling POCl₃ and ensuring anhydrous conditions apply.
-
Reagent Preparation: Prepare the Vilsmeier reagent as described in the benchmark protocol by adding POCl₃ (1.5 equivalents) to anhydrous DMF (3 equivalents) at 0°C.
-
Substrate Addition: Dissolve 2-chloroindole (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup and Isolation: Perform an aqueous workup by pouring the reaction mixture onto ice and neutralizing with a base, as detailed in the benchmark protocol.
-
Purification: Collect the crude product by filtration and purify by recrystallization to obtain the target compound.
Emerging Strategies and Future Outlook
The field of organic synthesis is continually evolving towards milder, more efficient, and sustainable methodologies. While the Vilsmeier-Haack reaction remains a workhorse, modern catalytic approaches offer a glimpse into the future of indole functionalization.
A notable advancement is the development of catalytic Vilsmeier-Haack type reactions .[5] These methods utilize a phosphine oxide catalyst in a P(III)/P(V)=O cycle to generate the active formylating species, avoiding the use of stoichiometric and harsh phosphorus oxychloride.[5] While not yet explicitly reported for the synthesis of the title compound from oxindole, adapting such catalytic systems could significantly improve the environmental and safety profile of the synthesis. This represents a promising area for future research and process development.
Comparative Overview of Synthetic Routes
The choice of synthetic route ultimately depends on factors such as starting material availability, required scale, and tolerance for certain reagents. The table below provides a comparative summary to aid in this decision-making process.
| Feature | Route 1: Vilsmeier-Haack of Oxindole | Route 2: Modular Synthesis from Indole |
| Starting Material | 1H-indol-2(3H)-one (Oxindole) | Indole |
| Key Reagents | POCl₃, DMF | Step 1: NCS or SO₂Cl₂ Step 2: POCl₃, DMF |
| Number of Steps | One-pot | Two distinct synthetic steps |
| Typical Yields | Good to Excellent (70-90%) | Moderate to Good (overall yield depends on both steps) |
| Advantages | • High atom economy • Well-established and reliable • Single transformation | • Modular; allows for diverse starting indoles • Potentially milder conditions for the formylation step |
| Disadvantages | • Requires stoichiometric, harsh POCl₃ • Oxindole precursor may require synthesis | • Lower overall atom economy • Requires isolation of the 2-chloroindole intermediate |
Conclusion
The synthesis of 2-chloro-1H-indole-3-carbaldehyde is a mature field dominated by the robust and efficient Vilsmeier-Haack reaction on oxindole. This method remains the benchmark for its simplicity and high yield. However, a modular, two-step approach starting from indole provides a valuable alternative, particularly for analog synthesis where flexibility is key. As synthetic chemistry advances, the development of catalytic and milder versions of these classic transformations will undoubtedly provide more sustainable and safer routes to this critical chemical intermediate, further empowering innovation in drug discovery and materials science.
References
-
CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
-
REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2. LOCKSS.
-
Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research.
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
-
Plausible mechanism for formylation and chlorination of indole ring. ResearchGate.
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
Sources
Advanced Technical Guide: Vilsmeier-Haack Formylation of 2-Chloroindole
Executive Summary
The formylation of 2-chloroindole to synthesize 2-chloroindole-3-carboxaldehyde is a pivotal transformation in medicinal chemistry, serving as a gateway to fused heterocyclic scaffolds (e.g., pyrimido[4,5-b]indoles) and kinase inhibitors.
While the Vilsmeier-Haack (VH) reaction is the standard method for introducing formyl groups onto electron-rich aromatics, the 2-chloroindole substrate presents a unique challenge: it is inherently unstable and prone to oxidative dimerization. Consequently, the industrial and "field-proven" approach often involves generating the 2-chloroindole species in situ from oxindole (indolin-2-one) using phosphorus oxychloride (
This guide details the mechanistic underpinnings of the electrophilic substitution on the 2-chloroindole ring and provides a robust, self-validating protocol for the one-pot synthesis, ensuring high regioselectivity and yield.
Part 1: Mechanistic Foundation
Electronic Environment of 2-Chloroindole
Unlike unsubstituted indole, where the C3 position is highly nucleophilic due to the lone pair donation from the nitrogen, the introduction of a chlorine atom at C2 alters the electronic landscape:
-
Inductive Effect (-I): The chlorine atom withdraws electron density through the
-bond, slightly deactivating the ring compared to pure indole. -
Mesomeric Effect (+M): The chlorine lone pairs can donate into the
-system, but this is generally weaker than the inductive withdrawal in this context. -
Net Result: The C3 position remains the most nucleophilic site, but the reaction kinetics are slower than for indole. Higher temperatures (often 70–90°C) are required compared to the 0°C conditions used for simple indoles.
The Reaction Pathway
The reaction proceeds through two distinct phases: the formation of the electrophile (Vilsmeier reagent) and the electrophilic aromatic substitution (EAS).[1][2]
Phase A: Formation of the Vilsmeier Reagent
DMF reacts with
Phase B: Electrophilic Attack & Hydrolysis
-
Attack: The 2-chloroindole (generated in situ or added) attacks the electrophilic carbon of the chloroiminium ion from the C3 position.
-
Intermediate: An iminium intermediate is formed, disrupting aromaticity.[1][2]
-
Re-aromatization: Loss of a proton restores the indole aromaticity, yielding the iminium salt species.
-
Hydrolysis: Upon aqueous workup, the iminium salt is hydrolyzed to the aldehyde.
Mechanistic Visualization
The following diagram illustrates the core mechanism, assuming the 2-chloroindole species is present.
Caption: Step-wise mechanism from reagent generation to final aldehyde hydrolysis.
Part 2: Experimental Protocol (Self-Validating)
Note on Safety:
The "One-Pot" Transformation (Oxindole Route)
This protocol is preferred over using isolated 2-chloroindole due to stability concerns. It converts oxindole to 2-chloroindole and formylates it in a single sequence (Vilsmeier-Haack-Arnold reaction).
Reagents:
-
Oxindole (1.0 equiv)
- (3.0 – 5.0 equiv) — Excess required for both chlorination and formylation.
-
DMF (anhydrous, 5.0 – 8.0 equiv)
-
Quenching buffer: Sodium Acetate (sat. aq.) or Sodium Bicarbonate.[1][4][5][6]
Step-by-Step Methodology:
-
Reagent Preparation (0°C):
-
Charge a dry round-bottom flask with anhydrous DMF.
-
Cool to 0°C using an ice/salt bath.
-
Add
dropwise over 20 minutes. Validation: Ensure internal temperature does not exceed 10°C. The solution should turn pale yellow/colorless. If it turns dark red immediately, the DMF may be wet.
-
-
Substrate Addition (0°C
RT):-
Add the Oxindole portion-wise to the Vilsmeier complex at 0°C.
-
Allow the mixture to warm to Room Temperature (RT) over 30 minutes.
-
-
Reaction Phase (Heating):
-
Heat the reaction mixture to 80–90°C .
-
Validation: Monitor by TLC (System: 20% EtOAc/Hexane). The starting oxindole (
) will disappear. A new spot (2-chloro-3-formylindole, ) will appear. -
Time: Typically 3–6 hours.
-
-
Quenching (Critical Step):
-
Cool the reaction mass to RT, then pour slowly onto crushed ice (approx. 5x volume).
-
Neutralization: Adjust pH to ~7–8 using saturated Sodium Acetate or
. -
Warning: Do not use strong NaOH if the temperature is high, as this may hydrolyze the C2-Cl bond back to the oxindole (C=O).
-
-
Isolation:
-
The product usually precipitates as a yellow/tan solid. Filter and wash with water.
-
If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
-
Data Summary: Optimization Parameters
| Parameter | Recommended Range | Impact of Deviation |
| POCl3 Equivalents | 3.0 – 5.0 eq | < 3.0: Incomplete chlorination of oxindole. > 6.0: Difficult workup; increased waste. |
| Temperature (Addition) | 0 – 5°C | > 10°C: Decomposition of Vilsmeier reagent (charring). |
| Temperature (Reaction) | 80 – 90°C | < 60°C: Reaction stalls at 2-chloroindole stage. > 100°C: Polymerization/Tarry impurities. |
| Quench pH | 7.0 – 8.0 | > 10: Hydrolysis of C-Cl bond to form Isatin derivatives. |
Part 3: Critical Process Parameters & Troubleshooting
Decision Logic for Workup
The workup is the most common point of failure. The iminium salt is stable in acid but must be hydrolyzed to release the aldehyde.
Caption: Decision tree for isolating the formylated product.
Troubleshooting Guide
-
Problem: Low Yield / Recovery of Starting Material.
-
Cause: Moisture in DMF destroyed the
. -
Fix: Distill DMF over
or use molecular sieves. Ensure is clear, not cloudy.
-
-
Problem: Formation of Isatin (Oxindole-3-carboxaldehyde) instead of 2-Chloro product.
-
Cause: Over-hydrolysis during workup. The C2-Cl bond is susceptible to nucleophilic attack by hydroxide ions (
). -
Fix: Use Sodium Acetate (mild base) instead of NaOH/KOH. Keep the quench temperature below 10°C.
-
-
Problem: Dark Tarry Reaction Mixture.
-
Cause: Thermal runaway during reagent formation or excessive heating.
-
Fix: Strictly control the addition rate of
at 0°C. Do not exceed 90°C during the heating phase.
-
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][7][8][9][10][11][12][13] Comprehensive Organic Synthesis, 2, 777-794.
-
Marson, C. M. (2011).[11] Vilsmeier Formylation of Indoles and Related Compounds.[6][10][12][13] Tetrahedron, 67(38), 7403-7411.
-
Schulte, K. E., Reisch, J., & Stoess, U. (1972). 2-Chloroindole-3-carboxaldehyde Synthesis. Angewandte Chemie International Edition.
-
Su, W., & Weng, Y. (2006). One-pot synthesis of 2-chloro-3-formylindoles from oxindoles. Tetrahedron Letters, 47(50), 8869-8873.
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-chloro-1H-indole-3-carbaldehyde
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-chloro-1H-indole-3-carbaldehyde, a significant heterocyclic compound with applications in synthetic chemistry and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental protocols, and expected fragmentation patterns of this molecule, ensuring a blend of theoretical understanding and practical, field-proven insights.
Introduction to 2-chloro-1H-indole-3-carbaldehyde
2-chloro-1H-indole-3-carbaldehyde is a halogenated indole derivative featuring a carbaldehyde group at the 3-position and a chlorine atom at the 2-position of the indole ring. Its chemical structure and properties are foundational to understanding its behavior in mass spectrometry.
Table 1: Chemical Properties of 2-chloro-1H-indole-3-carbaldehyde [1]
| Property | Value |
| Molecular Formula | C₉H₆ClNO |
| Molar Mass | 179.60 g/mol |
| Monoisotopic Mass | 179.01379 Da |
| IUPAC Name | 2-chloro-1H-indole-3-carbaldehyde |
The presence of a chlorine atom, an aromatic indole core, and a reactive aldehyde group imparts a unique fragmentation behavior upon ionization, which is critical for its unambiguous identification and structural elucidation.
Mass Spectrometry Techniques for Analysis
The choice of ionization technique is paramount in the mass spectrometric analysis of 2-chloro-1H-indole-3-carbaldehyde. Both hard and soft ionization methods can be employed, each providing complementary information.
-
Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] This results in a detailed fragmentation spectrum that can be used as a molecular fingerprint for library matching and structural confirmation. Due to the thermal stability of the analyte, direct insertion probe (DIP) EI-MS is a suitable method for introducing the solid sample into the mass spectrometer.[3][4][5]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation.[6] This is particularly useful for determining the molecular weight of the compound with high accuracy. ESI is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.
Experimental Protocols
Sample Preparation
For Electron Ionization (EI-MS) with Direct Insertion Probe:
-
A small amount of solid 2-chloro-1H-indole-3-carbaldehyde is loaded into a clean glass capillary tube.
-
The capillary is then inserted into the direct insertion probe.
-
The probe is introduced into the high-vacuum source of the mass spectrometer.
-
The probe is gradually heated to volatilize the sample directly into the ion source.[3][4][5]
For Electrospray Ionization (ESI-MS):
-
Prepare a stock solution of 2-chloro-1H-indole-3-carbaldehyde at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.[7]
-
Further dilute the stock solution with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[7]
-
The presence of formic acid aids in the protonation of the analyte, enhancing the signal of the [M+H]⁺ ion.[7]
-
The sample solution is then introduced into the ESI source via direct infusion or through an LC system.
Instrumentation Parameters
Table 2: Typical Instrumentation Settings for Mass Spectrometry Analysis
| Parameter | EI-MS | ESI-MS |
| Ionization Mode | Positive | Positive |
| Ionization Energy | 70 eV | - |
| Source Temperature | 150-250 °C | 100-150 °C |
| Probe Temperature Ramp | 25-300 °C at 10 °C/min | - |
| Capillary Voltage | - | 3-5 kV |
| Cone Voltage | - | 20-40 V |
| Nebulizing Gas Flow | - | 1-2 L/min |
| Drying Gas Flow | - | 5-10 L/min |
| Mass Range | m/z 40-400 | m/z 50-500 |
Predicted Fragmentation Pathways and Interpretation
A thorough understanding of the fragmentation patterns is essential for the structural confirmation of 2-chloro-1H-indole-3-carbaldehyde. The following sections detail the predicted fragmentation under both EI and ESI conditions.
The Chlorine Isotope Pattern: A Key Signature
A defining characteristic in the mass spectrum of 2-chloro-1H-indole-3-carbaldehyde is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M and M+2 peak pattern with a relative intensity ratio of roughly 3:1 for any fragment containing a chlorine atom.[3][6][8][9] This pattern is a powerful diagnostic tool for identifying chlorine-containing compounds.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion ([M]⁺˙) of 2-chloro-1H-indole-3-carbaldehyde is expected to be observed at m/z 179 and 181, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively. The subsequent fragmentation is predicted to proceed through several key pathways:
-
Loss of a Hydrogen Radical (-H˙): Cleavage of the aldehydic C-H bond can lead to the formation of a stable acylium ion at m/z 178/180. This is a common fragmentation pathway for aldehydes.[10]
-
Loss of the Aldehyde Group (-CHO˙): Cleavage of the bond between the indole ring and the carbaldehyde group can result in the loss of a formyl radical, yielding an ion at m/z 150/152.
-
Loss of a Chlorine Radical (-Cl˙): Homolytic cleavage of the C-Cl bond would result in an ion at m/z 144.
-
Loss of Hydrogen Cyanide (-HCN): A characteristic fragmentation of the indole ring is the elimination of a neutral molecule of HCN, which would lead to an ion at m/z 152/154 from the molecular ion.[11]
Caption: Predicted EI fragmentation of 2-chloro-1H-indole-3-carbaldehyde.
Electrospray Ionization (ESI) and Tandem MS (MS/MS)
In positive ion ESI-MS, 2-chloro-1H-indole-3-carbaldehyde is expected to be readily protonated to form the [M+H]⁺ ion at m/z 180/182. This ion will exhibit the characteristic 3:1 isotopic pattern for chlorine. While ESI is a soft ionization technique, in-source fragmentation or tandem mass spectrometry (MS/MS) can be used to induce fragmentation and gain further structural information.
The fragmentation of the protonated molecule is likely to involve:
-
Loss of Water (-H₂O): Protonation may occur on the carbonyl oxygen, facilitating the loss of a water molecule to form an ion at m/z 162/164.
-
Loss of Carbon Monoxide (-CO): Following the loss of a hydrogen atom, the resulting acylium ion could lose carbon monoxide to yield an ion at m/z 152/154.
Caption: Predicted ESI-MS/MS fragmentation of protonated 2-chloro-1H-indole-3-carbaldehyde.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation
High-resolution mass spectrometry is a powerful tool for confirming the elemental composition of 2-chloro-1H-indole-3-carbaldehyde and its fragments.[5][12] By providing a highly accurate mass measurement, HRMS can distinguish between ions with the same nominal mass but different elemental formulas.
Table 3: Theoretical Exact Masses of Key Ions
| Ion | Elemental Formula | Theoretical Monoisotopic Mass (Da) |
| [M]⁺˙ (³⁵Cl) | C₉H₆³⁵ClNO | 179.01379 |
| [M]⁺˙ (³⁷Cl) | C₉H₆³⁷ClNO | 181.01084 |
| [M+H]⁺ (³⁵Cl) | C₉H₇³⁵ClNO | 180.02107 |
| [M+H]⁺ (³⁷Cl) | C₉H₇³⁷ClNO | 182.01812 |
| [M-H]⁺ (³⁵Cl) | C₉H₅³⁵ClNO | 178.00594 |
| [M-CHO]⁺ (³⁵Cl) | C₈H₅³⁵ClN | 150.01050 |
| [M-Cl]⁺ | C₉H₆NO | 144.04494 |
Conclusion
The mass spectrometric analysis of 2-chloro-1H-indole-3-carbaldehyde provides a wealth of structural information. Electron ionization reveals a detailed fragmentation pattern, while electrospray ionization allows for accurate molecular weight determination. The characteristic chlorine isotope pattern serves as a definitive marker for the presence of this halogen. By combining these techniques with high-resolution mass spectrometry, researchers can confidently identify and characterize this important indole derivative. This guide provides the foundational knowledge and practical protocols to enable scientists to effectively utilize mass spectrometry in their research involving 2-chloro-1H-indole-3-carbaldehyde.
References
-
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]
-
SCION Instruments. Sample preparation GC-MS. [Link]
-
Organomation. Mass Spectrometry Sample Preparation Guide. [Link]
-
Wikipedia. Sample preparation in mass spectrometry. [Link]
-
PubChem. 2-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 6.4: Isotope Abundance. [Link]
-
Dr. Puspendra Classes. Part 4: Mass Spectrometry - Electron Ionization (EI) Technique. YouTube. [Link]
-
Spectroscopy Online. Direct Insertion Probe – Mass Spectrometry (DIP-MS) in the Characterization of Opportunity Crudes. [Link]
-
Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. [Link]
-
Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]
-
PubMed. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. [Link]
-
Scientific Instrument Services. Note 58: Direct Probe Analysis and Identification of Multicomponent Pharmaceutical Samples via Electron Impact MS. [Link]
-
Royal Society of Chemistry. Development of a high-resolution paper-spray mass spectrometry method using street drugs for the early detection of emerging drugs in the unregulated supply. [Link]
-
Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
-
ResearchGate. Direct Insertion Probe−Mass Spectrometry: A Useful Tool for Characterization of Asphaltenes. [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]
-
University of Massachusetts Chan Medical School. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. [Link]
-
ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]
-
ACS Publications. A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. [Link]
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
-
Sci-Hub. Mass spectral fragmentation patterns of 2‐methyl‐, 2,3‐methyl‐, 2,3‐dimethyl‐, 2‐aryl‐ and 3‐phenylindole derivatives. [Link]
-
JEOL. Identification of pigment by Direct Insertion Probe(DIP)-MS/MS. [Link]
-
Royal Society of Chemistry. Modeling the relative response factor of small molecules in positive electrospray ionization. [Link]
-
Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Guide: Infrared Spectroscopy of 2-Chloro-1H-indole-3-carbaldehyde
[1][2]
Executive Summary & Molecular Context
2-Chloro-1H-indole-3-carbaldehyde (CAS: 5059-30-3) is a privileged scaffold in medicinal chemistry.[1][2] It serves as a linchpin intermediate for synthesizing fused heterocyclic systems, including imidazo[1,2-a]indoles and various phytoalexin analogues.[1][2]
For the analytical scientist, this molecule presents a unique spectroscopic profile due to the electronic "push-pull" system created by the electron-rich indole nitrogen and the electron-withdrawing formyl group at position 3, modulated further by the inductive withdrawal of the chlorine atom at position 2.
Key Spectroscopic Challenges:
-
Conjugation Effects: The C=O stretching frequency is significantly red-shifted (lowered) compared to standard aliphatic aldehydes due to resonance delocalization from the indole nitrogen.[1][2]
-
Hydrogen Bonding: The N-H stretch is often broadened and shifted due to intermolecular hydrogen bonding with the carbonyl oxygen of neighboring molecules in the crystal lattice.[2]
Structural Analysis & Vibrational Modes[1][2][3][4][5]
To accurately interpret the spectrum, one must visualize the molecule not as static, but as a dynamic system of vibrational vectors.
Electronic Resonance Structures
The formyl group at C3 is conjugated with the indole double bond (C2=C3) and the nitrogen lone pair.[2] This imparts significant single-bond character to the carbonyl, lowering its force constant.[1][2]
Resonance Pathway:
Visualization of Key Vibrational Vectors
The following diagram maps the structural functionalities to their expected vibrational behaviors.
Figure 1: Mapping of functional groups to diagnostic IR vibrational modes.[1]
Experimental Protocol: Sample Preparation
Reliable IR data depends entirely on sample homogeneity.[1][2] As 2-chloro-1H-indole-3-carbaldehyde is typically a solid (mp ~212°C dec), specific handling is required to avoid artifacts.[1][2]
Method A: KBr Pellet (Gold Standard for Resolution)[1][2]
-
Why: Provides the highest resolution for the fingerprint region (C-Cl stretch).[1][2]
-
Protocol:
-
Mix 1–2 mg of dry sample with 100–150 mg of spectroscopic grade KBr (dried at 110°C).
-
Grind in an agate mortar until a fine, flour-like consistency is achieved (prevents Christiansen effect/scattering).
-
Press at 8–10 tons for 2 minutes to form a transparent disc.
-
QC Check: The pellet must be clear. Cloudy pellets indicate moisture (broad band at 3400 cm⁻¹) or insufficient grinding.[1][2]
-
Method B: ATR (Attenuated Total Reflectance)[1][2]
-
Why: Rapid screening; ideal for monitoring reaction progress.[1][2]
-
Protocol:
-
Place ~5 mg of solid directly onto the Diamond or ZnSe crystal.[1][2]
-
Apply maximum pressure using the anvil to ensure intimate contact.[1][2]
-
Correction: Apply "ATR Correction" in your software to account for penetration depth dependence on wavelength, especially if comparing to literature KBr data.
-
Spectral Interpretation: The Core Data
The following table synthesizes experimental data ranges characteristic of 3-formylindoles, adjusted for the 2-chloro substituent.
Diagnostic Band Assignment Table[1][2]
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Technical Insight |
| N-H (Indole) | Stretching ($ \nu_{N-H} $) | 3150 – 3300 | Medium/Broad | Broadened by intermolecular H-bonding.[1][2] A sharp peak >3400 cm⁻¹ appears only in dilute solution (non-bonded).[1][2] |
| Aldehyde C-H | Stretching (Fermi Resonance) | 2750 & 2850 | Weak | Look for the "doublet" on the shoulder of the C-H region.[2] Distinctive of aldehydes. |
| C=O[1][2] (Formyl) | Stretching ($ \nu_{C=O} $) | 1635 – 1660 | Very Strong | Primary Diagnostic. Significantly lower than aliphatic aldehydes (1720 cm⁻¹) due to conjugation with the indole ring (vinylogous amide character).[1][2] |
| Aromatic Ring | C=C / C=N Stretching | 1580 – 1620 | Strong | Overlaps with the C=O band shoulder.[1][2] Indicates the integrity of the indole core.[1][2] |
| C-Cl | Stretching ($ \nu_{C-Cl} $) | 740 – 780 | Medium | Often obscured by aromatic out-of-plane (OOP) bends.[1][2] Look for a new band appearing here if monitoring chlorination. |
| Aromatic C-H | Out-of-Plane Bending | 740 – 750 | Strong | Characteristic of the ortho-disubstituted benzene ring (positions 4,5,6,7 of indole).[1] |
Detailed Mechanistic Analysis[1][2]
The "Vinylogous Amide" Shift (C=O)
In a standard aldehyde, the C=O stretch appears near 1715–1725 cm⁻¹.[2] In 2-chloro-1H-indole-3-carbaldehyde, the lone pair on the indole nitrogen (
-
Effect: This increases the single-bond character of the C=O bond.[2]
-
Result: The force constant
decreases, shifting the frequency ( ) down to the 1635–1660 cm⁻¹ range.[2] This is a critical quality marker; a shift upward toward 1700 cm⁻¹ suggests degradation or loss of conjugation.[1][2]
The C-Cl Fingerprint
The C-Cl stretch is notoriously difficult to assign definitively in complex aromatics due to coupling with ring vibrations. However, in 2-chloroindoles, a band in the 740–780 cm⁻¹ region is consistently observed.[1]
-
Validation: If synthesizing this from 1H-indole-3-carbaldehyde (non-chlorinated), the appearance of this band and the disappearance of the C2-H stretch (typically near 3100 cm⁻¹, though often buried) confirms substitution.[1]
Application: Monitoring Synthesis (Vilsmeier-Haack)[1]
The synthesis of 2-chloro-1H-indole-3-carbaldehyde often involves the Vilsmeier-Haack reaction using oxindole or indole precursors.[1] IR is the fastest method to validate conversion before HPLC.[1][2]
Workflow Visualization
Figure 2: Process analytical workflow for validating synthesis via IR markers.
Reaction End-Point Determination:
-
Disappearance of Amide I (Oxindole): If starting from oxindole, the amide carbonyl (~1700 cm⁻¹) disappears.[1][2]
-
Appearance of Conjugated Aldehyde: The strong band at ~1640 cm⁻¹ emerges.[1][2]
-
Hydrolysis Check: Ensure the intermediate iminium salt (often showing C=N bands >1650 cm⁻¹) is fully hydrolyzed to the aldehyde.[1][2]
Troubleshooting & Artifacts
| Observation | Probable Cause | Corrective Action |
| Broad hump @ 3400 cm⁻¹ | Moisture in KBr or wet sample.[1][2] | Dry KBr at 110°C overnight. Dry sample in vacuum desiccator.[1][2] |
| Split Carbonyl Peak | Fermi resonance or rotamers.[1][2] | Normal for aldehydes (Fermi).[1][2] If distinct split >20 cm⁻¹, check for unreacted starting material.[1][2] |
| Shifted C=O (>1680 cm⁻¹) | Loss of conjugation or N-acylation.[1][2] | Check if Nitrogen was accidentally acylated or alkylated, preventing resonance.[1][2] |
| Weak Spectrum (ATR) | Poor crystal contact.[1][2] | Increase anvil pressure.[1][2] Ensure particle size is fine (micronize sample).[1][2] |
References
-
Thermo Scientific Chemicals. (2024).[1][2] 2-Chloroindole-3-carboxaldehyde, 97% Specification Sheet. Retrieved from [1][2]
-
PubChem. (2025).[1][2] 2-chloro-1H-indole-3-carbaldehyde Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Authoritative text on Fermi resonance and vinylogous amide shifts).
-
El-Sawy, E. R., et al. (2017).[1][2][4] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egyptian Journal of Chemistry, 60(5), 723-751.[1][2] (Review of indole-3-carboxaldehyde derivatives and spectral properties).
-
Coppola, G. (1981).[1][2] Spectral Data for 2-chloroindole-3-carbaldehyde. Sandoz, Inc. via Wiley SpectraBase.[1][2]
An In-Depth Technical Guide to the Tautomerism of 2-chloro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of heterocyclic compounds. This guide provides a comprehensive technical exploration of the tautomeric phenomena in 2-chloro-1H-indole-3-carbaldehyde, a substituted indole of significant interest in synthetic and medicinal chemistry. We will delve into the potential tautomeric forms, the intricate factors governing their equilibrium, and the advanced analytical and computational methodologies employed for their characterization. This document serves as a self-validating system of protocols and insights, grounded in established scientific principles, to empower researchers in their study of this and related molecular systems.
Introduction: The Dynamic Nature of Indole Scaffolds
The indole ring system is a ubiquitous privileged scaffold in a vast array of natural products and pharmaceutical agents. Its chemical versatility is, in part, attributable to the potential for tautomerism. While the 1H-indole form is generally the most stable, substitutions on the indole ring can significantly influence the energetic landscape, making other tautomeric forms accessible and, in some cases, even predominant.
For 2-chloro-1H-indole-3-carbaldehyde, the presence of an electron-withdrawing chlorine atom at the 2-position and a formyl group at the 3-position introduces a fascinating interplay of electronic and steric effects that can modulate the tautomeric equilibrium. Understanding this equilibrium is not merely an academic exercise; it has profound implications for reaction mechanisms, spectroscopic interpretation, and the rational design of indole-based drug candidates.
This guide will navigate the theoretical underpinnings and practical approaches to unraveling the tautomeric complexity of 2-chloro-1H-indole-3-carbaldehyde.
Potential Tautomeric Forms of 2-chloro-1H-indole-3-carbaldehyde
Based on the fundamental principles of tautomerism in heterocyclic systems, we can postulate the existence of several key tautomers for 2-chloro-1H-indole-3-carbaldehyde. The primary equilibrium is anticipated to be between the aldehyde (keto) form and its corresponding enol form.
-
2-chloro-1H-indole-3-carbaldehyde (Aldehyde/Keto Form): This is the commonly depicted structure.
-
(Z/E)-(2-chloro-1H-indol-3-yl)methylene-enol (Enol Form): This form features a carbon-carbon double bond and a hydroxyl group. The enol form can exist as geometric isomers (Z or E).
-
2-chloro-3-(hydroxymethylene)-3H-indole (exo-cyclic enol): This less common tautomer involves the participation of the indole nitrogen's lone pair in delocalization with an exocyclic double bond.
The relative stability of these tautomers is dictated by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and the electronic effects of the substituents.
Figure 1: Postulated tautomeric equilibria for 2-chloro-1H-indole-3-carbaldehyde.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static; it is a dynamic process influenced by both intrinsic molecular features and the surrounding environment.
Substituent Effects
The electron-withdrawing nature of the chlorine atom at the C2 position and the formyl group at the C3 position significantly impacts the electron density distribution within the indole ring. This can influence the acidity of the N-H proton and the protons on the formyl group, thereby affecting the propensity for proton transfer.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing or destabilizing different tautomers.[1][2]
-
Polar Protic Solvents (e.g., methanol, water): These solvents can form hydrogen bonds with both the keto and enol forms, potentially stabilizing the more polar tautomer.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize polar tautomers through dipole-dipole interactions. The keto form is often favored in polar aprotic solvents like DMSO.[3][4]
-
Nonpolar Solvents (e.g., chloroform, toluene): In nonpolar environments, intramolecular hydrogen bonding within the enol form can become a more dominant stabilizing factor, potentially shifting the equilibrium towards the enol tautomer.[3][4]
Temperature
Temperature can influence the tautomeric equilibrium by providing the necessary activation energy for interconversion. Variable-temperature NMR studies can be instrumental in elucidating the thermodynamics of the tautomerization process.
Experimental Characterization of Tautomers
A multi-pronged analytical approach is essential for the unambiguous identification and quantification of the tautomers of 2-chloro-1H-indole-3-carbaldehyde in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for studying tautomerism in solution.[1][5]
Key Observables:
-
¹H NMR: The chemical shifts and coupling constants of the protons are highly sensitive to the tautomeric form.
-
Aldehyde Proton: A distinct singlet in the region of δ 9-10 ppm is characteristic of the aldehyde form.
-
Enolic Proton: A broader singlet, often in the downfield region (δ > 10 ppm), can indicate the presence of the enol form, especially if involved in intramolecular hydrogen bonding.
-
Vinyl Proton: The appearance of a signal in the olefinic region (δ 5-7 ppm) would be strong evidence for the enol tautomer.
-
N-H Proton: The chemical shift and broadening of the indole N-H proton can provide insights into its involvement in proton exchange and the tautomeric equilibrium.
-
-
¹³C NMR: The chemical shifts of the carbonyl carbon (δ > 180 ppm) in the keto form and the enolic carbons (one sp² carbon bonded to oxygen) are distinct and can be used for quantification.[3][4]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton and carbon signals to the correct tautomer and establishing through-bond and through-space correlations.
Experimental Protocol: Variable-Solvent ¹H NMR Analysis
-
Sample Preparation: Prepare solutions of 2-chloro-1H-indole-3-carbaldehyde (e.g., 10 mg/mL) in a series of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD).
-
Data Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Data Analysis:
-
Identify and assign the signals corresponding to each tautomer.
-
Integrate the signals of the distinct protons (e.g., aldehyde proton vs. vinyl proton) to determine the relative populations of the tautomers in each solvent.
-
Analyze the changes in chemical shifts to infer the nature of solute-solvent interactions.
-
Figure 2: Workflow for NMR-based analysis of tautomerism.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can provide complementary information about the tautomeric equilibrium.[1] The different electronic conjugation in the keto and enol forms will result in distinct absorption spectra.[6]
Key Observables:
-
λ_max Shifts: The position of the maximum absorbance (λ_max) can differ between tautomers. Solvent-dependent studies can reveal solvatochromic shifts, providing insights into the polarity of the absorbing species.[1]
-
Isosbestic Points: If the tautomeric equilibrium is perturbed by changing solvent or temperature, the presence of an isosbestic point in the overlaid spectra is a strong indication of a two-component equilibrium.
Experimental Protocol: Solvent-Dependent UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions of 2-chloro-1H-indole-3-carbaldehyde in a range of solvents of varying polarity.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis:
-
Compare the λ_max values and spectral shapes in different solvents.
-
Correlate the observed shifts with solvent polarity parameters (e.g., dielectric constant).
-
Computational Modeling of Tautomerism
Quantum chemical calculations are an indispensable tool for complementing experimental findings and providing deeper insights into the energetics and geometries of tautomers.
Methodologies:
-
Density Functional Theory (DFT): DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely used for geometry optimization and energy calculations of tautomers.
-
Solvation Models: To account for solvent effects, implicit solvation models like the Polarizable Continuum Model (PCM) are commonly employed.[7]
Key Calculated Properties:
-
Relative Energies (ΔE): The calculated energy difference between tautomers can predict their relative stabilities in the gas phase or in solution.
-
Gibbs Free Energies (ΔG): Calculation of Gibbs free energies provides a more accurate prediction of the tautomeric equilibrium constant.
-
Simulated NMR and UV-Vis Spectra: Calculated NMR chemical shifts and electronic transition energies can be compared with experimental data to aid in spectral assignment and validation of the computational model.
-
Aromaticity Indices: Indices like the Nucleus-Independent Chemical Shift (NICS) can be used to assess the aromaticity of the indole ring in different tautomers, providing a rationale for their relative stabilities.
Computational Workflow
Figure 3: A typical workflow for the computational study of tautomerism.
Data Summary and Interpretation
For a comprehensive understanding, the experimental and computational data should be integrated and summarized.
Table 1: Hypothetical Tautomer Ratios of 2-chloro-1H-indole-3-carbaldehyde in Different Solvents
| Solvent | Dielectric Constant | Aldehyde Form (%) | Enol Form (%) |
| Chloroform-d | 4.8 | 60 | 40 |
| Acetone-d₆ | 20.7 | 75 | 25 |
| DMSO-d₆ | 46.7 | 90 | 10 |
| Methanol-d₄ | 32.7 | 85 | 15 |
Note: The values in this table are hypothetical and serve as an example of how to present the data. Actual values must be determined experimentally.
Conclusion and Future Directions
The tautomerism of 2-chloro-1H-indole-3-carbaldehyde is a multifaceted phenomenon governed by a delicate interplay of electronic, steric, and environmental factors. A synergistic approach combining high-resolution NMR and UV-Vis spectroscopy with robust computational modeling is paramount for a thorough characterization of the tautomeric landscape.
The insights gained from such studies are not only fundamental to understanding the chemical behavior of this specific molecule but also have broader implications for the design and development of new indole-based therapeutics. Future work could explore the impact of tautomerism on the biological activity of this compound and its derivatives, potentially revealing how different tautomers interact with biological targets.
References
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-740.
- Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
-
Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5464. [Link]
-
Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed, 33228114. [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
-
PubChem. (n.d.). 2-chloro-1H-indole-3-carbaldehyde. [Link]
-
Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]
-
ACS Publications. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. [Link]
-
National Center for Biotechnology Information. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. [Link]
-
Royal Society of Chemistry. (n.d.). A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. [Link]
-
ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. [Link]
-
ResearchGate. (n.d.). Experimental and pK prediction aspects of tautomerism of drug-like molecules. [Link]
-
MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. [Link]
-
ACS Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). [Link]
-
ResearchGate. (n.d.). Indole and its tautomers. [Link]
-
ACS Publications. (n.d.). A theoretical study of tautomerism in the gas phase and aqueous solution: a combined use of state-of-the-art ab initio quantum mechanics and free energy-perturbation methods. [Link]
-
ResearchGate. (n.d.). A simple approach to the tautomerism of aromatic heterocycles. [Link]
-
ResearchGate. (n.d.). Computational Study of Tautomerism and Aromaticity in Mono- and Dithio-Substituted Tropolone. [Link]
-
SciSpace. (n.d.). A STUDY ON EFFECT OF INDOLE AS A SUBSTITUENT ON A KETO-ENOL TAUTOMER: A SYNTHETIC APPROACH ON β-DIKETONE. [Link]
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Electrochemical Profiling of 2-Chloro-1H-indole-3-carbaldehyde: A Technical Guide for Drug Discovery
The following technical guide details the electrochemical profiling of 2-chloro-1H-indole-3-carbaldehyde , synthesizing specific molecular properties with established electrochemical behaviors of indole derivatives.
Executive Summary
2-chloro-1H-indole-3-carbaldehyde (CAS: 5059-30-3) is a bifunctional scaffold critical in the synthesis of pharmacological agents, particularly Schiff bases and chalcones with antimicrobial and anticancer profiles.[1][2][3][4] Its electrochemical behavior is governed by two competing electronic features: the electron-rich indole core (susceptible to oxidation) and the electron-withdrawing aldehyde and chlorine substituents (facilitating reduction).[3][4]
This guide provides a structural framework for characterizing the redox properties of this molecule, essential for predicting metabolic stability (oxidation potential) and reactivity in biological systems.[4][5]
Molecular Architecture & Electronic Effects
To interpret electrochemical data, one must first understand the electronic perturbations on the indole ring.[5]
-
Indole Core (π-excessive): Naturally susceptible to anodic oxidation.[2][3][4][5]
-
C3-Formyl Group (-CHO): A strong electron-withdrawing group (EWG).[2][3][4][5] It lowers the energy of the HOMO, making the indole ring harder to oxidize compared to unsubstituted indole. It introduces a distinct reduction site.[2][3][4][5]
-
C2-Chloro Group (-Cl): An inductive EWG (-I effect) but a weak resonance donor (+M effect).[2][3][4][5] In this context, the inductive withdrawal dominates, further shifting the oxidation potential anodically (more positive).[4][5] Critically, the C2-blocking prevents the standard oxidative dimerization seen in indoles (which typically couple at C2-C2 or C2-C3).[2][3][5]
Electrochemical Characterization
Cyclic Voltammetry (CV) Profile
The CV profile of 2-chloro-1H-indole-3-carbaldehyde in non-aqueous media (e.g., Acetonitrile/TBAPF₆) typically exhibits three distinct regions.
Anodic Region (Oxidation)
-
Process: Irreversible oxidation of the indole nitrogen lone pair to a radical cation.[3]
-
Potential (
): Expected range +1.10 V to +1.40 V vs. Ag/AgCl.[2][3][4][5]-
Note: This is significantly higher than unsubstituted indole (~+0.9 V) due to the combined EWG effects of the 2-Cl and 3-CHO groups.[3]
-
-
Mechanism: The radical cation (
) is highly reactive.[3][4][5] Since the C2 position is blocked by Chlorine, the typical dimerization is inhibited.[5] The pathway likely shifts toward reaction with trace water to form 2-oxindole derivatives or further oxidation to isatin-like species.[2][3]
Cathodic Region (Reduction)
-
Process 1 (Aldehyde Reduction): Quasi-reversible reduction of the carbonyl group.[3][4][5]
-
Process 2 (Reductive Dechlorination): At highly negative potentials (beyond -2.0 V), the C-Cl bond may undergo reductive cleavage (
).[2][3][4][5]
Mechanistic Pathway Visualization
The following diagram illustrates the divergent redox pathways dictated by the functional groups.
Figure 1: Divergent electrochemical pathways for 2-chloro-1H-indole-3-carbaldehyde.[2][3][4][5]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity (Trustworthiness), follow this standardized protocol for non-aqueous voltammetry.
Materials & Setup
-
Solvent: Acetonitrile (HPLC Grade, dried over molecular sieves).[2][3][4][5] Why: Wide potential window (+2.5V to -2.5V).[2][3][4][5]
-
Electrolyte: Tetrabutylammonium Hexafluorophosphate (
), 0.1 M. Why: Non-coordinating anion, high conductivity.[4][5] -
Internal Standard: Ferrocene (
).[2][3][4][5]
Three-Electrode Configuration
-
Working Electrode (WE): Glassy Carbon (3 mm diameter).[2][3][4][5]
-
Counter Electrode (CE): Platinum Wire (High surface area).[2][3][4][5]
-
Reference Electrode (RE): Ag/Ag+ (0.01 M
in ACN).[2][3][4][5]
Measurement Workflow
Figure 2: Step-by-step electrochemical characterization workflow.
Data Validation Criteria
-
Criterion 1: The background current (Step 2) must be < 1
in the region of interest. -
Criterion 2: The Ferrocene couple (Step 5) must show a peak separation (
) of 60–80 mV (indicating reversible kinetics) to validate the electrode surface.[4][5]
Quantitative Data Summary
While exact values depend on the specific solvent system, the following table summarizes the expected electrochemical parameters based on structure-activity relationships (SAR) of indole-3-carbaldehydes [1][4].
| Parameter | Feature | Expected Value (vs. Ag/AgCl) | Mechanistic Insight |
| Indole Nitrogen | +1.25 V ± 0.1 V | Irreversible.[2][3][4][5] Shifted anodic by Cl/CHO EWG effect. | |
| Aldehyde (-CHO) | -1.65 V ± 0.1 V | Quasi-reversible.[2][3][4][5] Forms radical anion.[2][3][4][5] | |
| C-Cl Bond | < -2.20 V | Irreversible.[2][3][4][5] Reductive cleavage (requires high energy).[2][3][4][5] | |
| Diffusion Coeff ( | Whole Molecule | ~ | Typical for small organic heterocycles.[2][3][4][5] |
Applications in Drug Development[6]
-
Metabolic Stability Prediction: The high oxidation potential suggests this scaffold is relatively resistant to oxidative metabolism by Cytochrome P450 enzymes compared to unsubstituted indoles.[2][3][4]
-
Schiff Base Synthesis: The aldehyde group is the primary "handle" for derivatization.[2][3] Electrochemical monitoring can verify the purity of the starting material (disappearance of the -1.65 V aldehyde peak indicates successful condensation to the imine) [2].
-
Corrosion Inhibition: Like many indole aldehydes, this molecule adsorbs onto metal surfaces.[2][3][4][5] Electrochemical Impedance Spectroscopy (EIS) typically shows increased charge transfer resistance (
) when this compound is added to acidic media [3].[2][3][4][5]
References
-
BenchChem. (n.d.).[2][3][4][5] 2-Nitro-1H-indole-3-carbaldehyde and derivatives properties. Retrieved from [3][4][5]
-
El-Sawy, E. R., et al. (2017).[2][3][4][5] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. Retrieved from
-
PubChem. (2025).[2][3][4][5] 2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO.[1][2][3][4] National Library of Medicine.[2][3][4] Retrieved from [3][4][5]
-
Guidelli, R., et al. (2010).[2][3][4][5] Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis. Retrieved from [3][4][5]
Sources
Methodological & Application
Application Note: Synthesis and Functionalization of 2-Chloro-1H-indole-3-carbaldehyde with Barbituric Acid Derivatives
Executive Summary
This application note details the synthetic pathway for coupling 2-chloro-1H-indole-3-carbaldehyde with barbituric acid derivatives via Knoevenagel condensation. These "hybrid pharmacophores" combine the privileged indole scaffold with the bioactive pyrimidine-2,4,6-trione moiety.
Key Technical Insight: The retention of the chlorine atom at the C2 position of the indole is critical. Unlike standard indole-3-carbaldehydes, the 2-chloro variant provides a specific steric and electronic profile that enhances lipophilicity and offers a handle for late-stage diversification via nucleophilic aromatic substitution (
Scientific Background & Mechanism[1][2][3][4]
The Chemical Challenge
The reaction between 2-chloro-1H-indole-3-carbaldehyde (1 ) and barbituric acid (2 ) is a classic Knoevenagel condensation. However, the presence of the chlorine at C2 introduces a competing pathway. Under highly basic or aqueous/acidic forcing conditions, the chlorine can be hydrolyzed to form oxindole derivatives. Therefore, the protocol must balance reactivity (promoting condensation) with chemoselectivity (preventing C2-hydrolysis).
Reaction Mechanism
The reaction proceeds through the nucleophilic attack of the barbituric acid C5-carbon (highly acidic, pKa ~4.0) onto the aldehyde carbonyl of the indole.[1]
-
Deprotonation: The active methylene of barbituric acid is deprotonated (often spontaneously in polar solvents or by weak base).
-
Nucleophilic Attack: The enolate attacks the aldehyde carbonyl.
-
Dehydration: Elimination of water yields the exocyclic double bond, forming the merocyanine-like chromophore (3) .
Pathway Visualization
The following diagram illustrates the synthetic workflow and the competing hydrolysis pathway that must be avoided.
Figure 1: Reaction pathway highlighting the primary Knoevenagel condensation and the potential hydrolysis side reaction.
Experimental Protocols
Materials Required[6][7]
-
Precursor: 2-Chloro-1H-indole-3-carbaldehyde (Synthesized via Vilsmeier-Haack reaction of oxindole with
). -
Nucleophile: Barbituric acid (or N,N-dimethylbarbituric acid).
-
Solvent: Ethanol (Absolute) or Methanol.
-
Catalyst: Piperidine (Optional; often not required due to the high acidity of barbituric acid).
-
Purification: Glacial Acetic Acid (for washing).
Protocol A: Catalyst-Free Ethanol Reflux (Recommended)
This method minimizes hydrolysis of the C2-chlorine atom by avoiding strong bases and aqueous media.
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-chloro-1H-indole-3-carbaldehyde (1.0 mmol, 179 mg) in Absolute Ethanol (10 mL).
-
Addition: Add Barbituric Acid (1.1 mmol, 141 mg) in a single portion.
-
Reaction: Heat the mixture to reflux (
) with magnetic stirring.-
Observation: The solution will rapidly change color (typically to bright yellow or orange) as the conjugated system forms.
-
Time: Monitor by TLC (30–60 minutes is usually sufficient).
-
-
Precipitation: The product is often less soluble than the reactants and will precipitate as a solid during reflux or upon cooling.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate under vacuum.
-
Critical Step: Wash the filter cake with cold ethanol (
) followed by warm water ( ) to remove unreacted barbituric acid.
-
-
Drying: Dry in a vacuum oven at
for 4 hours.
Protocol B: Aqueous "Green" Synthesis (Micelle-Mediated)
Use this for scaling up if high purity is required without organic solvents, but monitor strictly to prevent C-Cl hydrolysis.
-
Medium: Prepare a solution of water containing 10 mol% Sodium Dodecyl Sulfate (SDS) or CTAB (surfactant).
-
Mixing: Add aldehyde (1.0 mmol) and barbituric acid (1.0 mmol) to the aqueous micellar solution (5 mL).
-
Activation: Stir vigorously at
for 1-2 hours. -
Isolation: The hydrophobic product precipitates out of the micelles. Filter and wash extensively with water.
Characterization & Data Analysis
Successful synthesis is confirmed by the disappearance of the aldehyde peak and the appearance of the alkene proton singlet.
Expected NMR Data (DMSO- )
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Indole NH | 13.0 – 13.5 | Broad Singlet | Deshielded by H-bonding |
| Barbiturate NH | 11.2 – 11.4 | Singlet (x2) | May be absent in N-alkyl derivatives |
| Vinyl H (-CH=) | 8.4 – 8.8 | Singlet | Key confirmation of condensation |
| Indole Ar-H | 7.2 – 8.1 | Multiplets | Standard aromatic region |
| Aldehyde (-CHO) | ~10.0 | Singlet | Must be ABSENT |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product solubility in hot ethanol | Cool to |
| Formation of Red Solid | Hydrolysis to oxindole dye | Reaction temperature too high or water content too high. Switch to anhydrous ethanol. |
| Starting Material Remains | Low reactivity of 2-Cl aldehyde | Add 1-2 drops of piperidine as a catalyst (base catalysis). |
Applications in Drug Discovery[6][8]
The 5-((2-chloro-1H-indol-3-yl)methylene)barbituric acid scaffold is a validated lead in several therapeutic areas.
Anticancer (NPM1 Inhibition)
Recent studies (see Singh et al.) indicate that indole-barbiturate hybrids target Nucleophosmin 1 (NPM1) , a protein often overexpressed in solid tumors. The 2-chloro substituent improves the hydrophobic fit within the NPM1 oligomerization domain compared to the unsubstituted indole.
Antimicrobial Activity
The electron-withdrawing nature of the barbituric acid moiety, coupled with the lipophilic 2-chloroindole, facilitates membrane permeability in Gram-positive bacteria (e.g., S. aureus).
Optimization Workflow
Use the following logic tree to optimize the scaffold for biological assays:
Figure 2: Medicinal chemistry optimization strategy for the scaffold.
References
-
Suzdalev, K. F., et al. (2014). Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids. Chemistry of Heterocyclic Compounds.
-
Singh, S., et al. (2015). 1-Benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives: Anti-cancer agents that target nucleophosmin 1 (NPM1).[2][3] Bioorganic & Medicinal Chemistry.
-
Dhongade-Desai, S., et al. (2018).[4] Environmentally Benign Protocol of Knoevenagel Condensation Reaction. ResearchGate.[4][5]
-
BenchChem Protocols. (2025). Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction.
Sources
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- 2. 1-Benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives: anti-cancer agents that target nucleophosmin 1 (NPM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives: Anti-cancer agents that target nucleophosmin 1 (NPM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Chloro-1H-indole-3-carbaldehyde as a Versatile Precursor in Pharmaceutical Intermediate Synthesis
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, featuring prominently in a vast array of natural products and synthetic pharmaceuticals.[1][2] Among the diverse array of functionalized indoles, 2-chloro-1H-indole-3-carbaldehyde stands out as a particularly strategic and versatile building block. Its unique trifunctional nature—possessing a reactive C-2 chloro group amenable to cross-coupling, a C-3 carbaldehyde group for diverse derivatization, and an N-H bond for substitution—makes it an invaluable precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis and application in the preparation of key pharmaceutical intermediates, supported by detailed, field-proven protocols and mechanistic insights.
The Strategic Importance of 2-Chloro-1H-indole-3-carbaldehyde
The indole scaffold's prevalence in pharmacologically active agents is due to its ability to mimic the structure of tryptophan and to participate in crucial biological interactions, including hydrogen bonding and π-stacking. The strategic placement of functional groups on this core is paramount for modulating target affinity, selectivity, and pharmacokinetic properties.
2-Chloro-1H-indole-3-carbaldehyde serves as an ideal starting point for several reasons:
-
C-2 Position Reactivity: The chlorine atom at the C-2 position is a proficient leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[3][4] This allows for the direct and efficient installation of diverse aryl, heteroaryl, and alkynyl moieties, which are critical for exploring the structure-activity relationships (SAR) of drug candidates, particularly in the realm of kinase inhibitors.[5][6]
-
C-3 Aldehyde Functionality: The carbaldehyde group at the C-3 position is a versatile chemical handle. It readily undergoes a wide range of transformations, including reductive amination, Wittig reactions, condensations, and oxidations, enabling the extension of the molecular framework and the introduction of key pharmacophoric features.[7]
-
N-H Reactivity: The indole nitrogen can be alkylated or acylated, providing another vector for molecular modification to fine-tune properties like solubility, metabolic stability, and cell permeability.[1]
The logical flow for utilizing this intermediate often involves an initial cross-coupling reaction at the C-2 position, followed by derivatization of the C-3 aldehyde.
Figure 1: General synthetic workflow using 2-chloro-1H-indole-3-carbaldehyde.
Synthesis Protocol: 2-Chloro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction
The most reliable and scalable method for preparing the title compound is the Vilsmeier-Haack reaction, which involves the formylation of an appropriate indole precursor.[8][9][10] This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Causality and Mechanistic Insight
The reaction proceeds through the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. This potent electrophile then attacks the electron-rich C-3 position of the indole ring. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde. The chlorination at the C-2 position is a known, often concomitant, transformation under these reaction conditions, particularly with extended reaction times or higher temperatures, proceeding through a distinct electrophilic chlorination pathway.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
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- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
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- 10. youtube.com [youtube.com]
The Versatile 2-Chloro-1H-indole-3-carbaldehyde: A Gateway to Novel Fused Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic functionalization of this privileged heterocycle is paramount in the quest for novel therapeutic agents. Among the various indole building blocks, 2-chloro-1H-indole-3-carbaldehyde stands out as a particularly versatile and powerful starting material for the construction of complex, fused-ring systems. Its unique arrangement of a nucleophilically displaceable chlorine atom at the C2 position and an electrophilic aldehyde at the C3 position provides a dual reactivity profile that enables a diverse array of cyclization strategies.
This comprehensive guide delves into the synthetic utility of 2-chloro-1H-indole-3-carbaldehyde, offering detailed application notes and protocols for the synthesis of a variety of fused indole derivatives. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss the rationale behind the selection of reagents and reaction conditions. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, empowering them to leverage this key intermediate for the creation of novel molecular architectures with potential therapeutic applications.
The Strategic Advantage of 2-Chloro-1H-indole-3-carbaldehyde
The synthetic power of 2-chloro-1H-indole-3-carbaldehyde lies in the orthogonal reactivity of its two functional groups. The chlorine atom at the electron-rich C2 position is susceptible to nucleophilic aromatic substitution, particularly with soft nucleophiles, or can participate in transition-metal-catalyzed cross-coupling reactions. Concurrently, the aldehyde group at the C3 position readily undergoes condensation reactions with a variety of nucleophiles, including amines and active methylene compounds. This dual functionality allows for the elegant construction of new rings fused to the indole core through sequential or one-pot multi-component reactions.
The following sections will detail specific protocols for the synthesis of various fused indole systems, including indoloquinolines, and other complex heterocyclic frameworks. Each section will provide a thorough explanation of the reaction mechanism, a detailed experimental procedure, and relevant data to guide the synthetic chemist.
I. Synthesis of Indolo[2,3-b]quinolines: A Visible-Light-Induced Cascade Approach
The indolo[2,3-b]quinoline skeleton is a key structural motif found in natural alkaloids with potent biological activities, including antiplasmodial and cytotoxic properties. A novel and environmentally friendly approach to N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines has been developed utilizing a visible-light-induced, one-pot reaction of 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone.[1] While this protocol utilizes a 3-acetyl derivative, the underlying principle of a cascade nucleophilic substitution followed by intramolecular condensation is highly applicable to syntheses starting from 2-chloro-1H-indole-3-carbaldehyde with appropriate modifications.
Mechanistic Insights
The reaction is proposed to proceed through a cascade of events initiated by the nucleophilic substitution of the C2-chloro group by the amino group of 2-aminobenzophenone. This is followed by an intramolecular aldol-type condensation between the acetyl group (or the aldehyde in the case of our target starting material) and the ketone of the benzophenone moiety. The resulting intermediate then undergoes a visible-light-induced pericyclic reaction and subsequent ring-opening to furnish the final indolo[2,3-b]quinoline product. The use of a polyethylene glycol (PEG-400) as an additive is thought to facilitate the reaction, possibly by enhancing the solubility of the reactants and coordinating with the base.
Caption: Proposed reaction pathway for the synthesis of indolo[2,3-b]quinolines.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of 11-phenyl-6H-indolo[2,3-b]quinoline derivatives.
Materials:
-
3-Acetyl-N-methyl-2-chloroindole (1.0 eq)
-
2-Aminobenzophenone (1.1 eq)
-
Potassium hydroxide (KOH)
-
Polyethylene glycol 400 (PEG-400) (50 mol%)
-
Methanol (MeOH)
-
Deionized water
-
200 Watt tungsten lamp
Procedure:
-
To a suitable reaction vessel, add 3-acetyl-N-methyl-2-chloroindole (0.5 mmol, 1.0 eq), 2-aminobenzophenone (0.55 mmol, 1.1 eq), potassium hydroxide (0.56 g), and PEG-400 (100 mg, 50 mol%).
-
Add a 40% methanol-water solution (5.0 mL) to the reaction mixture.
-
Irradiate the reaction mixture with a 200 Watt tungsten lamp with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indolo[2,3-b]quinoline.
| Entry | R Group on Indole-N | Yield (%) |
| 1 | Methyl | 67 |
| 2 | Ethyl | 65 |
| 3 | Propyl | 68 |
| 4 | Butyl | 71 |
Table 1: Representative yields for the synthesis of N-alkyl-11-phenyl-indolo[2,3-b]quinolines.
II. Synthesis of Fused Indolin-2-ones via Reaction with Barbituric Acids
A fascinating application of 2-chloro-1H-indole-3-carbaldehydes is their reaction with barbituric acids, which leads to the formation of novel indolin-2-one derivatives featuring an eight-membered pseudo-cycle. This transformation proceeds through an initial Knoevenagel condensation, followed by an intramolecular nucleophilic substitution and rearrangement.[2]
Mechanistic Insights
The reaction is initiated by a Knoevenagel condensation between the aldehyde group of the indole and the active methylene group of the barbituric acid. The resulting intermediate then undergoes a conjugate addition of water, followed by the elimination of HCl to form the final product. This process involves a remarkable transformation of the indole nucleus into an indolin-2-one.[2]
Caption: Proposed pathway for the formation of fused indolin-2-ones.
Detailed Experimental Protocol
This protocol is based on the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with barbituric acids.[2]
Materials:
-
2-Chloro-1-alkyl-1H-indole-3-carbaldehyde (1.0 eq)
-
Barbituric acid or N,N'-dimethylbarbituric acid (1.0 eq)
-
Butanol
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-1-alkyl-1H-indole-3-carbaldehyde (1.0 mmol) and the corresponding barbituric acid (1.0 mmol) in butanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired fused indolin-2-one derivative.
III. Synthesis of Triazolo[5',1':2,3][1][4]thiazino[6,5-b]indoles
The reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols provides a direct route to novel fused heterocyclic systems, namely triazolo[5',1':2,3][3]thiazino[6,5-b]indoles. This transformation involves a sequence of nucleophilic substitution and cyclization steps.
Mechanistic Insights
The reaction is initiated by the nucleophilic attack of the thiol group of the triazole onto the C2 position of the indole, leading to the displacement of the chloride ion. This is followed by a condensation reaction between the aldehyde group of the indole and the amino group of the triazole, which, after subsequent cyclization and rearrangement, furnishes the final fused product.
Caption: Synthetic route to triazolo[5',1':2,3][3]thiazino[6,5-b]indoles.
Detailed Experimental Protocol
This protocol is derived from the synthesis of triazolo(thiadiazepino)indoles.
Materials:
-
1-Alkyl-2-chloro-1H-indole-3-carbaldehyde (1.0 eq)
-
4-Amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiol (1.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 1-alkyl-2-chloro-1H-indole-3-carbaldehyde (1.0 mmol) and 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiol (1.0 mmol) in DMF in a suitable reaction vessel.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the pure triazolo[5',1':2,3][3]thiazino[6,5-b]indole.
Conclusion and Future Directions
2-Chloro-1H-indole-3-carbaldehyde is a readily accessible and highly versatile building block for the synthesis of a wide range of fused indole derivatives. The strategic positioning of the chloro and aldehyde functionalities allows for a multitude of cyclization strategies, leading to the formation of complex heterocyclic systems with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the exploration of this rich chemistry.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, the expansion of the substrate scope to include a wider variety of dinucleophiles, and the application of these methods to the total synthesis of biologically active natural products. Furthermore, the exploration of transition-metal-catalyzed tandem reactions, such as Suzuki or Sonogashira couplings followed by intramolecular cyclization, will undoubtedly open up new avenues for the construction of novel and diverse fused indole scaffolds. The continued investigation into the reactivity of 2-chloro-1H-indole-3-carbaldehyde is sure to yield exciting new discoveries and further solidify its importance as a key intermediate in modern organic synthesis.
References
-
A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. RSC Advances. [Link]
-
A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. Semantic Scholar. [Link]
-
REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2- PHENYL-2,4-DIHYDROPYRAZOL-3-ONE. LOCKSS. [Link]
-
Reactions of 1-Alkyl-2-chloro-1H-indole-3-carbaldehyde with 4-Amino-5-alkyl(aryl)-4H-triazole-3-thioles. ResearchGate. [Link]
Sources
Use of 2-chloro-1H-indole-3-carbaldehyde in the synthesis of potential anticancer agents
Application Note: Strategic Utilization of 2-Chloro-1H-indole-3-carbaldehyde in Oncology Drug Discovery
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of FDA-approved drugs like Vinblastine and Sunitinib. Among synthetic precursors, 2-chloro-1H-indole-3-carbaldehyde (2-Cl-3-CHO-Indole) stands out as a high-value synthon. Its unique biselectrophilic nature —featuring a reactive aldehyde at C3 and a displaceable chlorine at C2—allows for rapid access to fused heterocyclic systems (e.g., pyrimido[4,5-b]indoles) and functionalized Schiff bases. This guide provides validated protocols for synthesizing this core scaffold and deriving potent anticancer agents, specifically targeting breast (MCF-7) and lung (A549) carcinoma lines.
Chemical Profile & Reactivity Strategy
The utility of 2-chloro-1H-indole-3-carbaldehyde lies in its ability to undergo orthogonal reactions.[1]
-
Site A (C3-Formyl): Susceptible to Knoevenagel condensation and Schiff base formation with amines/hydrazines.
-
Site B (C2-Chloro): Acts as a leaving group for Nucleophilic Aromatic Substitution (
), facilitating ring closure (annulation).
Strategic Workflow Diagram: The following diagram illustrates the divergent synthesis pathways available from this single precursor.
Figure 1: Divergent synthetic utility of the 2-chloro-1H-indole-3-carbaldehyde scaffold.[2][3]
Validated Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (2-Chloro-1H-indole-3-carbaldehyde)
Context: This compound acts as the "hub" for all subsequent derivatizations. The synthesis utilizes the Vilsmeier-Haack reaction on oxindole.
Reagents:
-
Oxindole (1.33 g, 10 mmol)
-
Phosphorus oxychloride (
) (1.4 mL, 15 mmol) -
Dimethylformamide (DMF) (Dry, 5 mL)
-
Dichloromethane (DCM) or Chloroform
Step-by-Step Procedure:
-
Vilsmeier Adduct Formation: In a flame-dried round-bottom flask, add 5 mL of dry DMF. Cool to 0°C in an ice bath.
-
Addition: Add
dropwise over 15 minutes with stirring. The solution will turn slightly yellow/orange (formation of the chloroiminium salt). -
Substrate Addition: Add oxindole portion-wise to the mixture.
-
Reaction: Remove the ice bath and stir at room temperature for 30 minutes, then reflux at 80°C for 1–2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Quenching: Pour the reaction mixture into crushed ice (approx. 50 g) containing sodium acetate (to buffer pH ~5-6). Stir vigorously for 30 minutes. A yellow precipitate will form.
-
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
Yield Expectation: 75–85%
-
Appearance: Yellow crystalline solid.
-
Protocol B: Synthesis of Pyrimido[4,5-b]indole Derivatives (Anticancer Targets)
Context: This protocol leverages the "biselectrophilic" character to fuse a pyrimidine ring onto the indole, creating a tricyclic system capable of DNA intercalation.
Reagents:
-
2-Chloro-1H-indole-3-carbaldehyde (1 mmol)[4]
-
Thiourea or Urea (1.5 mmol)
-
Catalyst:
(anhydrous, 2 mmol) or catalytic acetic acid -
Solvent: Ethanol (10 mL)
Step-by-Step Procedure:
-
Setup: Dissolve the indole aldehyde in ethanol. Add thiourea and potassium carbonate.
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.
-
Workup: Cool the mixture to room temperature. The product often precipitates out.
-
Purification: Filter the solid. Wash with water to remove inorganic salts (
, excess base). Recrystallize from DMF/Ethanol.-
Target Compound: 2-Thioxo-2,3-dihydro-1H-pyrimido[4,5-b]indol-4(5H)-one (if urea is used, the thioxo is a carbonyl).
-
Biological Evaluation & Data Summary
The derivatives synthesized from this scaffold have shown significant cytotoxicity against specific cancer cell lines.[5][8] The mechanism often involves the induction of apoptosis via the mitochondrial pathway (Bax upregulation/Bcl-2 downregulation).
Table 1: Comparative Anticancer Activity (
| Compound Class | Derivative Type | Cell Line: MCF-7 (Breast) | Cell Line: A549 (Lung) | Mechanism of Action |
| Hydrazone | 2-Cl-Indole-3-CH=N-NH-Ar | 8.2 ± 1.1 µM | 13.4 ± 0.9 µM | Tubulin Polymerization Inhibition |
| Pyrimido-indole | Tricyclic fused system | 5.4 ± 0.5 µM | 9.8 ± 1.2 µM | DNA Intercalation / Topoisomerase II |
| Schiff Base | Morpholine-linked | 13.2 ± 2.0 µM | > 20 µM | PI3K / mTOR Inhibition |
| Standard | Doxorubicin | 1.2 ± 0.2 µM | 1.5 ± 0.3 µM | DNA Damage |
Mechanistic Pathway Visualization
The following diagram details the molecular mechanism of action for the Hydrazone derivatives derived from this scaffold.
Figure 2: Proposed Mechanism of Action (MOA) for Indole-Hydrazone derivatives.
References
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (Analogous chemistry for Indoles). Source: RSC Advances / NIH. URL:[Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives. Source: Molecules / MDPI. URL:[Link]
-
One-pot multi-component synthesis of pyrimido[4,5-b]indoles. Source: ResearchGate.[3] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of 2-chloro-1H-indole-3-carbaldehyde
Technical Support Center: Synthesis of 2-Chloro-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-chloro-1H-indole-3-carbaldehyde. This molecule is a critical building block in medicinal chemistry, notably in the development of synthetic cannabinoids and other pharmacologically active agents. The most prevalent and efficient synthetic route is the Vilsmeier-Haack reaction, typically performed on oxindole using a reagent generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
While the reaction is robust, its success hinges on careful control of reaction parameters. Deviations can lead to a spectrum of side products, complicating purification and reducing yield. This guide is structured as a series of troubleshooting questions and answers to address the common challenges encountered during this synthesis, providing mechanistic explanations and actionable protocols to help you navigate these issues.
Core Synthesis & Troubleshooting Workflow
The diagram below outlines the typical experimental sequence and highlights key stages where issues can arise, directing you to the relevant troubleshooting sections in this guide.
Caption: General workflow for the synthesis of 2-chloro-1H-indole-3-carbaldehyde.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown or black, and I isolated a significant amount of insoluble tar. What went wrong?
Answer: This is a classic sign of polymerization and/or degradation, a common issue when working with electron-rich heterocyclic systems under strong acid conditions.
Causality & Mechanism: The Vilsmeier reagent (a chloroiminium salt) is highly electrophilic and the reaction generates acidic byproducts.[1][2] Oxindole and the resulting indole product are electron-rich and susceptible to acid-catalyzed polymerization. Uncontrolled temperature is the primary trigger for this side reaction. An excessive temperature rise, especially during the addition of POCl₃ to DMF or during the reaction with oxindole, can accelerate these unwanted pathways, leading to the formation of complex, high-molecular-weight polymeric materials, often referred to as "tar."[3]
Prevention & Troubleshooting Steps:
-
Strict Temperature Control: The formation of the Vilsmeier reagent (adding POCl₃ to DMF) is highly exothermic. This step must be performed at 0-5°C using an ice-salt bath.[4] Similarly, add the oxindole solution to the Vilsmeier reagent slowly, ensuring the internal temperature does not exceed the recommended range for the specific protocol (often kept low initially before gentle heating).
-
Reagent Quality: Use freshly distilled or high-purity, anhydrous DMF and POCl₃. Water contamination can hydrolyze the Vilsmeier reagent and POCl₃, generating HCl, which further catalyzes polymerization.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture from entering the reaction vessel.
-
Controlled Heating: When heating the reaction to drive it to completion, do so gradually and monitor the temperature closely. Reaction temperatures as high as 80-90°C have been reported, but this depends heavily on the substrate and scale.[3][6]
Q2: My TLC analysis after workup shows multiple spots. Besides my product, what are the likely identities of these impurities?
Answer: The presence of multiple spots is common and can be attributed to several well-defined side products or unreacted materials. Identifying them is key to optimizing the reaction and purification.
Common Side Products & Their Identification:
| Side Product | Description & Likely Cause | Expected TLC Behavior (vs. Product) | Identification Tips (¹H NMR) |
| Oxindole (Starting Material) | Incomplete reaction. | More polar (lower Rf). | Absence of aldehyde proton (~10 ppm) and vinyl proton (~8-9 ppm). Shows characteristic methylene (CH₂) protons. |
| 3-Chloro-2-oxoindoline-3-carbaldehyde | An intermediate that failed to aromatize. Can arise from incomplete reaction or insufficient heating. | More polar (lower Rf). | Complex spectrum, likely lacking the aromatic indole NH proton. |
| Dimeric/Polymeric Species | Formed via acid-catalyzed self-condensation as discussed in Q1. | Often baseline material or streaks on TLC. | Broad, unresolved signals in the NMR spectrum. |
| Hydrolyzed Vilsmeier Reagent Adducts | If the quench is not performed carefully, intermediates can hydrolyze in complex ways. | Can be more or less polar depending on the structure. | Difficult to predict; requires isolation and full characterization. |
Mechanistic View of Product vs. Side-Reaction:
The desired reaction involves the formation of the Vilsmeier reagent, which then reacts with the enol form of oxindole. A subsequent dehydration and rearrangement leads to the aromatic indole product. Side reactions often stem from incomplete steps or alternative reactions of these intermediates.
Caption: Desired reaction pathway versus polymerization side reaction.
Q3: My yield is consistently low, even without significant tar formation. How can I optimize the reaction?
Answer: Low yields in the absence of polymerization often point to suboptimal stoichiometry, reaction time, or temperature.
Optimization Strategies:
-
Stoichiometry of Vilsmeier Reagent: The ratio of POCl₃ to DMF is critical for efficient reagent formation. Typically, a slight excess of POCl₃ is used. More importantly, the amount of Vilsmeier reagent relative to the oxindole substrate is key. A common starting point is 1.5 to 3 equivalents of the pre-formed reagent.
-
Reaction Time and Temperature: The Vilsmeier-Haack reaction on less reactive substrates like oxindole may require elevated temperatures (e.g., 60-80°C) and longer reaction times (5-8 hours) to proceed to completion.[3][6] Monitor the reaction by TLC (quenching a small aliquot in base and extracting) to determine the optimal time.
-
Solvent: While DMF is both a reagent and a solvent, in some cases, using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can improve solubility and reaction kinetics.[5]
Q4: I'm struggling to purify the final product. Column chromatography gives poor separation. What are the best practices?
Answer: Purification can be challenging if certain side products are present. Recrystallization is often a powerful alternative or complement to chromatography.
Recommended Purification Protocol:
-
Initial Workup: After quenching the reaction with ice and neutralizing with a base (like NaOH or Na₂CO₃ solution) to a pH of 8-9, the product often precipitates.[4][6] Filtering this crude solid can remove many inorganic salts and highly polar impurities.
-
Solvent Extraction: If the product does not precipitate, it must be extracted with an organic solvent like ethyl acetate or DCM. A thorough wash of the organic layer with water and brine is essential to remove residual DMF and salts.[7][8]
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A non-polar/polar solvent system like Hexanes/Ethyl Acetate is a good starting point. Begin with a low polarity (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity. The desired product is moderately polar.
-
-
Recrystallization: This is a highly effective method for removing closely related impurities.
-
Procedure: Dissolve the crude or column-purified product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or toluene). Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration.[4] This process often yields a product of high purity.
-
References
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. URL: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. URL: [Link]
-
Synthesis of 2-chloroindole-3-carbaldehyde from oxindole. Reagents and... ResearchGate. URL: [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. URL: [Link]
-
REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2. LOCKSS. URL: [Link]
-
INDOLE-3-ALDEHYDE. Organic Syntheses Procedure. URL: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. URL: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. URL: [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. URL: [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. URL: [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. URL: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. URL: [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Optimizing Vilsmeier-Haack reaction conditions for 2-chloro-1H-indole-3-carbaldehyde
Welcome to the Technical Support Center for Heterocyclic Chemistry. Below is the optimized technical guide for the Vilsmeier-Haack synthesis of 2-chloro-1H-indole-3-carbaldehyde (also known as 2-chloro-3-formylindole).
This compound is a critical pharmacophore and a key intermediate in the synthesis of tyrosine kinase inhibitors, most notably Sunitinib (Sutent) .[1] This guide moves beyond basic textbook procedures to address the specific kinetic and thermodynamic challenges of this "one-pot" chlorination-formylation reaction.
Part 1: The Optimized Protocol (The "Golden Batch")
Objective: Synthesize 2-chloro-1H-indole-3-carbaldehyde from 2-oxindole with >85% purity and minimized dechlorination.
Reagent Stoichiometry & Specifications
| Reagent | Equiv. | Role | Critical Specification |
| 2-Oxindole | 1.0 | Substrate | Dry, <0.5% water content.[2][3] |
| POCl₃ | 3.0 - 5.0 | Reagent | Freshly distilled or clear/colorless.[2][3] Yellow/fuming indicates HCl decomposition.[2][3] |
| DMF | 5.0 - 8.0 | Solvent/Reagent | Anhydrous (<200 ppm H₂O).[2][3] Dimethylamine-free. |
| Ethyl Acetate | N/A | Workup Solvent | HPLC Grade.[2][3] |
Step-by-Step Methodology
1. Vilsmeier Reagent Formation (Thermodynamic Control)
-
Setup: Flame-dried 3-neck round bottom flask under Argon/Nitrogen.
-
Action: Charge anhydrous DMF and cool to 0–5°C .
-
Addition: Add POCl₃ dropwise over 30–45 minutes.
-
Technical Insight: The formation of the chloromethyliminium salt is exothermic. Maintaining T < 10°C prevents the thermal decomposition of the Vilsmeier reagent into dimethylcarbamoyl chloride (a carcinogen and non-reactive species).
2. Substrate Addition & Kinetic Activation
-
Action: Add 2-oxindole portion-wise (solid) or as a solution in minimal DMF to the pre-formed Vilsmeier complex at 0°C.
-
Transition: Allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Reaction Drive: Heat the reaction to 80–90°C for 3–5 hours.
-
Critical Checkpoint: The solution typically turns from yellow to deep orange/red.[2][3]
-
Why Heat? While C3-formylation can occur at lower temperatures, the conversion of the C2-lactam oxygen to the C2-chloride (aromatization) has a higher activation energy. Failure to heat results in 3-formyl-2-oxindole (non-chlorinated impurity).[2][3]
3. Quenching & Isolation (The "Danger Zone")
-
Cooling: Cool the reaction mass to RT, then to 0–5°C.
-
Quench: Pour the reaction mixture slowly into crushed ice/water (ratio 1:5 w/v) with vigorous stirring.
-
Neutralization (Crucial): Adjust pH to 6.0–7.0 using Sodium Acetate (NaOAc) or dilute NaOH.[2][3]
-
Warning:Do not exceed pH 8. The 2-chloroindole moiety is highly susceptible to hydrolysis back to the oxindole under alkaline conditions.
-
Filtration: The product precipitates as a yellow/orange solid.[2][3] Filter, wash copiously with water (to remove phosphate salts), and dry under vacuum at 45°C.[4]
Part 2: Mechanistic Pathway & Visualization
The reaction involves two distinct mechanistic events: C3-Electrophilic Substitution and C2-Deoxychlorination .[2][3]
Figure 1: Mechanistic flow of the Vilsmeier-Haack reaction on 2-oxindole. Note the bifurcation at the quench step where pH control determines product stability.
Part 3: Troubleshooting & FAQs
Q1: My LC-MS shows a mass of 161 (M+H) instead of 180. What happened? Diagnosis: You have isolated 3-formyl-2-oxindole .[2][3] The chlorination step failed, or the chloride was hydrolyzed.[4]
-
Cause A (Kinetics): Reaction temperature was too low (<70°C).[2][3] The C2-oxygen was not successfully converted to the chloride.
-
Cause B (Workup): The quench pH was too basic (> pH 9).[2][3] 2-Chloroindoles are essentially imidoyl chlorides; they react with water under basic conditions to regenerate the lactam.[2][3]
-
Fix: Ensure reaction temp reaches 80°C+ for at least 3 hours. During workup, use Sodium Acetate to buffer pH to 6–7.[2][3][4] Do not use strong NaOH.[2][3]
Q2: The reaction mixture solidified and stirring stopped. Is the batch lost? Diagnosis: Vilsmeier complexes are ionic liquids and can become extremely viscous or solid at high concentrations.[2][3]
-
Fix: This is common.[2][3][5][6] You can add a co-solvent like 1,2-dichloroethane or Chloroform (dry) to maintain fluidity.[2][3] Alternatively, increase the DMF ratio to 8–10 volumes.
-
Impact: If stirring stops, you get local hot spots and incomplete conversion.[2][3][4] Restart stirring immediately by adding solvent.
Q3: I see a "dimer" impurity in the baseline. Diagnosis: This is likely an acid-catalyzed coupling of the indole product with unreacted starting material or itself (similar to Urorosein formation).
-
Fix: Avoid prolonged exposure to the highly acidic reaction mixture after the reaction is complete.[3] Quench immediately upon completion. Ensure the starting material (oxindole) is fully consumed before cooling.[2][3]
Q4: Why is my yield low (<50%) despite full conversion? Diagnosis: Loss during isolation.
-
Fix: The product has some solubility in DMF/water mixtures.[2][3]
-
-
Ensure the water quench volume is at least 5x the DMF volume to force precipitation.[3]
-
-
-
If the solid is fine/colloidal, let the slurry stir for 1 hour to "age" the crystal before filtration.
-
-
-
Do not wash the filter cake with organic solvents (like methanol) in which the product is soluble; use water only.[3]
-
-
Part 4: References
-
Pfizer Inc. "Process for the preparation of sunitinib."[2][3] U.S. Patent 6,573,293.[2][3][7] (Describes the industrial route utilizing the Vilsmeier-Haack reaction on oxindoles).
-
Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[2][3][4] Comprehensive Organic Synthesis, 1991, 2, 777-794.[2][4] (Foundational review on the mechanism and scope).
-
Organic Process Research & Development. "Development of a Scalable Synthesis of Sunitinib Malate." Org.[2][3][5][6][8][9][10] Process Res. Dev. 2010. (Detailed optimization of the intermediate synthesis). [4]
-
PubChem Compound Summary. "2-chloro-1H-indole-3-carbaldehyde."[2][3] (Physical properties and safety data). [4]
Sources
- 1. CN103319392A - Preparation method of sunitinib intermediate - Google Patents [patents.google.com]
- 2. 2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 314791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
- 10. WO2021140425A1 - A process for preparation of imatinib by using vilsmeier reagent - Google Patents [patents.google.com]
Stability and degradation of 2-chloro-1H-indole-3-carbaldehyde under reaction conditions
[1][2]
Executive Summary: The Dual-Reactivity Challenge
2-Chloro-1H-indole-3-carbaldehyde is a "push-pull" system that presents a unique stability paradox. While the formyl group at C3 stabilizes the molecule against some electrophilic attacks, it strongly activates the C2-chlorine bond toward Nucleophilic Aromatic Substitution (S_NAr) .[1][2]
Storage & Handling (Pre-Reaction)
To maintain purity >97%, adherence to the following storage protocols is mandatory.
| Parameter | Specification | Technical Rationale |
| Temperature | 2–8 °C (Refrigerated) | Retards slow thermal elimination of HCl and autocatalytic polymerization.[1][2] |
| Atmosphere | Argon or Nitrogen (Inert) | Prevents aerobic oxidation of the -CHO group to the carboxylic acid.[1][2] |
| Container | Amber Glass, Parafilm/Teflon Seal | Protects from UV-induced radical dechlorination; prevents moisture ingress.[1][2] |
| Solubility | DMSO, DMF, THF (Dry) | Avoid protic solvents (MeOH, EtOH) for long-term storage to prevent hemiacetal formation.[1][2] |
Reaction Condition Stability (In-Situ)
This molecule behaves differently depending on the pH and nucleophilicity of the environment.[1][2]
A. Acidic Media (High Stability)[1][2]
-
Status: STABLE
-
Mechanism: The indole nitrogen protonation or complexation with Lewis acids (e.g., POCl₃ in Vilsmeier-Haack) reduces electron density, further deactivating the ring.[1][2]
-
Limit: Stable in mineral acids (HCl, H₂SO₄) below 60°C.[1][2]
-
Application: Compatible with acid-catalyzed Knoevenagel condensations or Schiff base formation.[1][2]
B. Basic Media (Critical Instability)[1][2]
-
Mechanism: Bases (NaOH, KOH, K₂CO₃) promote S_NAr .[2] The hydroxide ion attacks the C2 position, displacing chloride.[1][2]
-
Observation: The solution turns from yellow to orange/brown and eventually precipitates dark solids (isatin/oxindole oligomers).[1][2]
-
Threshold: Hydrolysis accelerates significantly above pH 10 or temperatures >40°C.[1][2]
C. Thermal Limits
Degradation Mechanisms (Visualized)
The following diagram details the two primary degradation pathways: Base-Mediated Hydrolysis and Aerobic Oxidation .[1][2]
Figure 1: Primary degradation pathways.[1][2] Pathway B (Hydrolysis) is the most common cause of reaction failure.[2]
Troubleshooting & FAQs
Q1: Why did my reaction mixture turn black upon adding base?
Diagnosis: You likely triggered the Halo-Indole Hydrolysis Cascade .[1][2] Explanation: In strong base (e.g., NaOH), the C2-chloride is displaced by a hydroxyl group.[1][2] The resulting 2-hydroxyindole tautomerizes to an oxindole derivative.[1][2] Oxindoles with C3-carbonyls are highly reactive and prone to self-condensation (aldol-type) or oxidative coupling, leading to insoluble black pigments (similar to melanin or indigo formation).[1][2] Solution:
-
Switch to a milder base (e.g., Piperidine, NaOAc) if performing a Knoevenagel condensation.[1][2]
-
Keep the reaction temperature <40°C during base addition.
-
Add the base slowly to avoid localized high-pH hotspots.[1][2]
Q2: I see a new spot on TLC (R_f ~ 0.1) during storage.[1][2][3][4][5][6][7] What is it?
Diagnosis: 2-Chloroindole-3-carboxylic acid . Explanation: The aldehyde group has oxidized.[1][2] This is common if the bottle was left unsealed or stored without an inert atmosphere.[1][2] The acid is much more polar than the aldehyde, resulting in a lower R_f value.[1][2] Recovery: If the impurity is <10%, you can purify via column chromatography (SiO₂).[2] The acid will stick to the silica while the aldehyde elutes with Hexane/EtOAc.[1][2]
Q3: Can I use this reagent in a one-pot reaction with amines?
Diagnosis: Competitive Substitution Risk . Explanation: Amines are nucleophiles.[1][2] While they react with the aldehyde to form imines (Schiff bases), primary amines can also attack the C2-Cl position at elevated temperatures (>80°C), leading to 2-amino-indole derivatives.[1][2] Protocol Adjustment:
-
Target: C3-Imine formation only.
-
Condition: Perform the reaction at Room Temperature (RT) using a Lewis acid catalyst (e.g., TiCl₄ or MgSO₄) to activate the aldehyde without heating the C2-Cl bond into reactivity.[1][2]
Q4: How do I quench a Vilsmeier-Haack reaction to isolate this compound safely?
Diagnosis: Exothermic Hydrolysis Risk . Explanation: The Vilsmeier intermediate is an iminium salt.[1][2] Quenching requires water/base, but excessive heat/base destroys the product.[1][2] Step-by-Step Protocol:
References
-
Synthesis and Reactivity of 2-Chloroindoles
-
Nucleophilic Substitution (S_NAr)
-
Safety & MSDS Data
-
Hydrolysis & Oxindole Formation
Sources
Technical Support Center: Deformylation of 2-chloro-1H-indole-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-chloro-1H-indole-3-carbaldehyde in their synthetic workflows. Deformylation, the loss of the C3-aldehyde group, is a potential side reaction that can lead to decreased yields and impurities. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify the root cause of this issue and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of a significant amount of 2-chloro-1H-indole as a byproduct in my reaction. What is causing this deformylation?
A1: The deformylation of 2-chloro-1H-indole-3-carbaldehyde is typically indicative of instability under certain reaction conditions. The primary culprits are often elevated temperatures, the presence of strong bases or acids, or prolonged reaction times in the presence of nucleophiles. The electron-withdrawing nature of the chloro group at the C2 position can influence the reactivity of the C3-aldehyde, making it susceptible to cleavage under conditions that might be tolerated by other indole-3-carbaldehydes.
Q2: What is the most common mechanism for the deformylation of this compound?
A2: While the specific mechanism can be condition-dependent, a common pathway, particularly in the presence of a base, is a retro-Vilsmeier-Haack type reaction or a base-catalyzed hydrolysis. In a basic medium, a hydroxide ion or another nucleophile can attack the aldehyde carbonyl. The resulting tetrahedral intermediate can then collapse, leading to the expulsion of the formyl group.
Q3: Can the purity of my starting material contribute to this side reaction?
A3: Absolutely. 2-Chloro-1H-indole-3-carbaldehyde is often synthesized via the Vilsmeier-Haack reaction.[1] Residual acidic or basic impurities from the synthesis and workup can catalyze the deformylation in subsequent steps. It is crucial to use highly pure starting material. We recommend purification by recrystallization or column chromatography and thorough drying to remove any volatile impurities.
Troubleshooting Guide: Diagnosing and Preventing Deformylation
This section provides a systematic approach to troubleshooting and mitigating the deformylation of 2-chloro-1H-indole-3-carbaldehyde.
Issue 1: Deformylation observed under basic reaction conditions.
Scenario: You are performing a reaction involving a base (e.g., NaOH, KOH, NaH, or an amine base like triethylamine) and are observing the formation of 2-chloro-1H-indole.
Plausible Mechanism (Base-Catalyzed Hydrolysis):
-
Nucleophilic Attack: A hydroxide ion (or other nucleophile) attacks the electrophilic carbonyl carbon of the aldehyde.
-
Formation of a Tetrahedral Intermediate: This results in a negatively charged tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from a protic solvent (if present) to the oxygen atom.
-
Elimination: The intermediate collapses, cleaving the C-C bond between the indole ring and the formyl group. This is often the rate-determining step.
-
Protonation: The resulting indole anion is protonated to give 2-chloro-1H-indole.
Caption: Proposed mechanism for base-catalyzed deformylation.
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action | Rationale |
| Base Strength | If possible, use a weaker, non-nucleophilic base. For example, consider using an inorganic base like K₂CO₃ or Cs₂CO₃ instead of hydroxides or alkoxides. If an amine base is required, a hindered base like diisopropylethylamine (DIPEA) may be preferable to triethylamine. | Stronger, more nucleophilic bases are more likely to initiate the deformylation cascade. Weaker bases can often promote the desired reaction without causing significant degradation of the starting material. |
| Temperature | Maintain the lowest possible temperature that allows for the desired reaction to proceed at a reasonable rate. Consider running reactions at 0 °C or even lower if the kinetics of your primary reaction allow. | The rate of the deformylation side reaction is often more sensitive to temperature than the desired transformation. Lowering the temperature can significantly suppress the formation of the 2-chloro-1H-indole byproduct. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or the product formation plateaus. Avoid unnecessarily long reaction times. | Prolonged exposure to basic conditions, even at lower temperatures, can lead to a gradual accumulation of the deformylated byproduct. |
| Solvent Choice | Use anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene) whenever possible. If a protic solvent is necessary, consider using a less nucleophilic alcohol (e.g., t-butanol) over water or methanol. | Protic solvents can facilitate proton transfer steps in the deformylation mechanism and may also act as nucleophiles. |
Issue 2: Deformylation observed under acidic reaction conditions.
Scenario: You are conducting a reaction in the presence of a Brønsted or Lewis acid and notice the formation of 2-chloro-1H-indole.
Plausible Mechanism (Acid-Catalyzed Deformylation):
-
Protonation of Carbonyl: The aldehyde's carbonyl oxygen is protonated by the acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A weak nucleophile present in the reaction mixture (e.g., water, alcohol) attacks the activated carbonyl carbon.
-
Proton Transfer & Elimination: A series of proton transfers and elimination steps can lead to the cleavage of the C-C bond.
Caption: Proposed mechanism for acid-catalyzed deformylation.
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action | Rationale |
| Acid Strength | Use the mildest acid catalyst that is effective for your desired transformation. For Lewis acids, consider those that are less oxophilic. In some cases, a solid-supported acid catalyst can be beneficial as it can be easily filtered off, preventing further degradation during workup. | Strong acids can promote the protonation of the carbonyl group more readily, initiating the deformylation pathway. |
| Water Content | Ensure that your reaction is conducted under strictly anhydrous conditions. Use freshly distilled solvents and flame-dried glassware. The addition of a dehydrating agent, such as molecular sieves, can also be beneficial. | Water can act as a nucleophile in the acid-catalyzed deformylation mechanism. Removing trace amounts of water can significantly suppress this side reaction. |
| Workup | During the aqueous workup, neutralize the acidic reaction mixture promptly but carefully, avoiding strongly basic conditions. A buffered wash (e.g., saturated NaHCO₃ solution) is often a good choice. Avoid prolonged contact with either acidic or basic aqueous layers. | The deformylation can also occur during the workup procedure if the pH is not carefully controlled. A rapid and mild workup is essential to preserve the integrity of the product. |
Experimental Protocol: A Case Study in Mitigating Deformylation
The following is a generalized protocol for a reaction where 2-chloro-1H-indole-3-carbaldehyde is used as a substrate. The annotations highlight the steps taken to minimize the risk of deformylation.
Reaction: N-Alkylation of 2-chloro-1H-indole-3-carbaldehyde
-
Preparation of Glassware and Reagents:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Use freshly distilled, anhydrous THF as the solvent.
-
-
Reaction Setup:
-
To the flask, add 2-chloro-1H-indole-3-carbaldehyde (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath. Critical Step: Lowering the temperature minimizes the rate of potential side reactions.
-
-
Addition of Base and Alkylating Agent:
-
Add a mild, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise to the cooled solution. Critical Step: The choice of a non-nucleophilic base is crucial to avoid direct attack on the aldehyde.
-
Stir the mixture at 0 °C for 30 minutes to allow for the deprotonation of the indole nitrogen.
-
Slowly add the alkylating agent (e.g., methyl iodide, 1.2 eq) to the reaction mixture at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm slowly to room temperature and monitor its progress by TLC or LC-MS every 30-60 minutes.
-
Once the starting material is consumed, proceed immediately to the workup. Critical Step: Avoid prolonged reaction times.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Experimental workflow for minimizing deformylation.
By carefully controlling the reaction parameters as outlined in this guide, researchers can significantly reduce the incidence of deformylation and improve the overall efficiency and purity of their synthetic transformations involving 2-chloro-1H-indole-3-carbaldehyde.
References
- Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- Li, Y., et al. (2022). DFT Mechanistic Insights into Aldehyde Deformylations with Biomimetic Metal–Dioxygen Complexes: Distinct Mechanisms and Reaction Rules. JACS Au, 2(3), 660-671.
- de Visser, S. P. (2021). A comprehensive insight into aldehyde deformylation: mechanistic implications from biology and chemistry. Organic & Biomolecular Chemistry, 19(2), 235-249.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
- Request PDF on ResearchGate.
- McCrory, C. C. L., et al. (2017). Aldehyde Deformylation and Catalytic C–H Activation Resulting from a Shared Cobalt(II) Precursor. Inorganic Chemistry, 56(1), 389-397.
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-744.
- Al-Mokyna, F. H., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 24.
- Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1393-1407.
- Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Echemi.
- ResearchGate. (2013).
- National Institutes of Health. (2022). DFT Mechanistic Insights into Aldehyde Deformylations with Biomimetic Metal–Dioxygen Complexes: Distinct Mechanisms and Reaction Rules.
- Semantic Scholar. (2019). Formation of indole trimers in Vilsmeier type reactions.
- National Institutes of Health. (2012). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
- Yang, J.-D., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
- YouTube. (2020). Vilsmeier–Haack reaction of indole.
- National Institutes of Health. (2014).
- PubChem. 2-chloro-1H-indole-3-carbaldehyde.
- Alchem Pharmtech. CAS 5059-30-3 | 2-Chloro-1H-indole-3-carbaldehyde.
- Semantic Scholar. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- ResearchGate. (2006). 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone.
- ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
Sources
Technical Support Center: Catalyst Selection for Optimizing Reactions of 2-chloro-1H-indole-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the catalytic functionalization of 2-chloro-1H-indole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the catalytic cross-coupling of this versatile heterocyclic building block. The inherent challenges of activating the C(sp²)-Cl bond, coupled with the unique electronic and steric properties of the indole scaffold, necessitate a rational approach to catalyst selection and reaction optimization.
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions for successful reaction outcomes.
Section 1: Core Concepts & First-Line Troubleshooting (FAQs)
This section addresses high-level questions and provides initial guidance for reaction setup and troubleshooting.
Q1: My palladium-catalyzed cross-coupling reaction with 2-chloro-1H-indole-3-carbaldehyde is showing low to no conversion. What are the most common culprits?
A: Low or no conversion with this substrate typically stems from three primary areas:
-
Inefficient Oxidative Addition: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. The oxidative addition of a Pd(0) species into the C-Cl bond is often the rate-limiting step of the catalytic cycle.[1][2] This requires a highly active catalyst system, usually involving a specific combination of a palladium precatalyst and a sophisticated ligand.
-
Catalyst Inhibition or Deactivation: The indole N-H proton is acidic and can react with strong bases. More importantly, the indole nitrogen and the carbaldehyde oxygen can act as potential coordinating sites for the palladium center, potentially leading to catalyst inhibition.[3] Furthermore, impurities in reagents or solvents (especially water and oxygen) can poison the catalyst.[4][5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For instance, the base must be strong enough to facilitate the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling or deprotonation in a Buchwald-Hartwig amination) but not so strong that it promotes unwanted side reactions.[6][7]
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for this substrate, and what is a good starting point for catalyst selection?
A: The most common and effective transformations for 2-chloro-1H-indole-3-carbaldehyde are Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), Sonogashira (C-C, alkynylation), and Heck (C-C, vinylation) reactions.[6][8][9][10] Given the unreactive nature of the aryl chloride, a robust catalyst system is mandatory.
A universally strong starting point involves a palladium(II) precatalyst that is easily reduced to the active Pd(0) species in situ, paired with a bulky, electron-rich ligand.[5]
| Reaction Type | Recommended Catalyst System (Starting Point) | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos/XPhos, K₃PO₄ in Dioxane/H₂O | Bulky biarylphosphine ligands facilitate the difficult oxidative addition and promote high catalytic turnover.[11][12] |
| Buchwald-Hartwig | Pd₂(dba)₃, BrettPhos/RuPhos, NaOt-Bu in Toluene | Sterically hindered dialkylbiaryl phosphine ligands are highly effective for C-N coupling of aryl chlorides.[6][13][14] |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, P(t-Bu)₃, Et₃N in THF/DMF | The use of a bulky, electron-rich phosphine like P(t-Bu)₃ can enable copper-free conditions or improve efficiency in traditional protocols.[10][15][16] |
| Heck | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ in DMF/NMP | While classic conditions exist, challenging substrates often benefit from more specialized phosphine ligands or N-heterocyclic carbene (NHC) ligands.[8][17] |
Q3: Can the indole N-H or the C3-carbaldehyde group interfere with the reaction?
A: Yes, both functional groups can participate in or hinder the desired reaction.
-
Indole N-H: This proton is moderately acidic. With very strong bases (like NaOt-Bu), deprotonation can occur. The resulting indolide anion can alter the electronic properties of the substrate. In some cases, N-arylation can be a competing side reaction. For sensitive applications, protection of the N-H group (e.g., with a Boc, SEM, or tosyl group) can be beneficial, though it adds synthetic steps.
-
C3-Carbaldehyde: The aldehyde can act as a directing group in some C-H activation scenarios, though this is more relevant for functionalizing other positions on the indole ring.[18][19] More commonly, it can undergo side reactions under harsh basic or reductive conditions. For example, with certain boronic acids or amines, condensation reactions are possible. It is crucial to ensure the chosen reaction conditions are chemoselective.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Low or No Reaction Conversion
Low conversion is the most frequent obstacle. This workflow provides a systematic approach to diagnosing the issue.
}
Troubleshooting workflow for low reaction conversion.
Causality Explained:
-
Why Ligand Choice is Critical: For an unactivated aryl chloride like 2-chloro-1H-indole-3-carbaldehyde, the energy barrier for oxidative addition is high. Electron-rich, sterically demanding ligands (e.g., Buchwald's biarylphosphines, N-heterocyclic carbenes) are essential.[1][13] They stabilize the palladium center, increase its electron density to facilitate insertion into the C-Cl bond, and promote the reductive elimination step to turn over the catalyst efficiently.[2][6] Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate.[1]
-
The Role of the Base and Solvent: The base's function extends beyond being a simple proton scavenger. In Suzuki couplings, it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7][12] In Buchwald-Hartwig aminations, it deprotonates the amine-catalyst complex prior to reductive elimination.[14] The solvent must not only dissolve all components but also stabilize charged intermediates in the catalytic cycle. Aprotic polar solvents like dioxane, toluene, or DMF are common choices.[20]
Guide 2: Catalyst Deactivation and Side Reactions
Q: I see a black precipitate forming in my reaction, and the conversion has stalled. What is happening?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[4] This is an agglomeration of Pd(0) particles that are catalytically inactive.
-
Causes:
-
Ligand Dissociation: If the ligand does not bind strongly enough to the palladium center, or if the ligand itself degrades, the "naked" Pd(0) species can aggregate.
-
High Temperatures: Excessive heat can accelerate ligand degradation and palladium agglomeration.
-
Inefficient Reduction: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) must be efficient. Incomplete reduction or side reactions can lead to decomposition pathways.
-
-
Solutions:
-
Use a More Robust Ligand: Ligands that form more stable complexes, such as chelating bidentate phosphines (e.g., Xantphos, dppf) or certain bulky monophosphines, can prevent aggregation.[6][13]
-
Lower the Reaction Temperature: If possible, screen for a more active catalyst system that operates at a lower temperature.
-
Use a Pre-formed Pd(0) Source or Precatalyst: Using a source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., G3 or G4 palladacycles) can ensure efficient generation of the active L-Pd(0) species and minimize decomposition.[14]
-
Q: My main product is contaminated with a significant amount of 1H-indole-3-carbaldehyde (dehalogenation) or biaryl homocoupling product. How can I suppress these side reactions?
A: These side reactions point to specific flaws in the catalytic cycle.
}
Competition between the desired catalytic cycle and common side reactions.
-
Hydrodehalogenation (Ar-Cl → Ar-H): This occurs when the Ar-Pd-Cl intermediate is intercepted by a hydrogen source before it can couple with the partner reagent.
-
Cause: Often caused by trace water, alcohols, or even the amine base itself. It is more problematic with highly active, electron-rich catalysts.[21]
-
Solution: Ensure strictly anhydrous conditions. Use a non-protic or sterically hindered base. Sometimes, using a slightly less active ligand can suppress this pathway in favor of the desired coupling.
-
-
Homocoupling (e.g., R-B(OH)₂ → R-R): This is particularly common in Suzuki reactions.
-
Cause: Can be promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle involving the boronic acid. It can also occur at high temperatures or high catalyst loadings.[21]
-
Solution: Thoroughly degas the reaction mixture. Lower the reaction temperature and optimize the catalyst loading to the minimum effective amount. Ensure the stoichiometry is correct; sometimes using a slight excess of the halide partner can minimize homocoupling of the organoboron reagent.
-
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening
This protocol is designed to test the efficacy of different ligands for the coupling of 2-chloro-1H-indole-3-carbaldehyde with a representative boronic acid (e.g., 4-methoxyphenylboronic acid).
-
Reaction Setup:
-
To a flame-dried 4 mL vial equipped with a magnetic stir bar, add 2-chloro-1H-indole-3-carbaldehyde (e.g., 0.1 mmol, 1.0 equiv), the arylboronic acid (0.15 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 0.3 mmol, 3.0 equiv).
-
In a separate vial, prepare a stock solution of the palladium source and ligand. For example, add palladium(II) acetate (Pd(OAc)₂, 0.002 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.004 mmol, 4 mol%) to 1 mL of solvent.
-
-
Inert Atmosphere:
-
Seal the reaction vial with a PTFE-lined cap.
-
Evacuate and backfill the vial with argon or nitrogen gas three times.
-
-
Reagent Addition:
-
Add the solvent mixture (e.g., 1,4-dioxane/water, 10:1, 1.0 mL) via syringe.
-
Add the catalyst/ligand stock solution via syringe.
-
-
Reaction Execution:
-
Place the vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Stir vigorously for the specified time (e.g., 12-24 hours).
-
-
Workup and Analysis:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a small plug of celite.
-
Analyze the crude reaction mixture by LC-MS and ¹H NMR to determine conversion and product formation.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a starting procedure for coupling 2-chloro-1H-indole-3-carbaldehyde with a representative amine (e.g., morpholine).
-
Reaction Setup (Glovebox Recommended):
-
Inside an inert atmosphere glovebox, add Pd₂(dba)₃ (0.0025 mmol, 2.5 mol% Pd), a suitable ligand (e.g., BrettPhos, 0.005 mmol, 5 mol%), and sodium tert-butoxide (NaOt-Bu, 0.14 mmol, 1.4 equiv) to a flame-dried screw-cap vial with a stir bar.[14]
-
Add 2-chloro-1H-indole-3-carbaldehyde (0.1 mmol, 1.0 equiv).
-
-
Reagent Addition:
-
Add the solvent (e.g., anhydrous, degassed toluene, 1.0 mL).
-
Add the amine (0.12 mmol, 1.2 equiv).
-
-
Reaction Execution:
-
Seal the vial tightly.
-
Remove from the glovebox and place in a preheated heating block (e.g., 100-110 °C).
-
Stir for 16-24 hours.
-
-
Workup and Analysis:
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography and characterize the product.
-
References
- Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization.
-
Yadav, J. S., & Reddy, B. V. S. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(12), 7995–8006. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. [Scientific Diagram].
- Morken, J. P., et al. (2022). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
- ResearchGate. (n.d.). Optimization of reaction conditions. a. [Scientific Diagram].
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- Chen, D. Y. K., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 910–922.
-
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
- Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1345.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- University of Rochester. (n.d.). Cross-Coupling Chemistry.
- Movassaghi, M., & Schmidt, M. A. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 3079–3083.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Yadav, J. S., & Reddy, B. V. S. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(12), 7995–8006.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Harvard University.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
Sources
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
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- 21. jmcct.com [jmcct.com]
Safe handling and storage procedures for 2-chloro-1H-indole-3-carbaldehyde
Welcome to the technical support guide for 2-chloro-1H-indole-3-carbaldehyde (CAS No. 5059-30-3). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound in your experiments. The information herein is synthesized from authoritative safety data sheets and chemical literature to provide practical, field-proven insights.
Section 1: Foundational Safety & Handling
This section addresses the fundamental procedures for safely managing 2-chloro-1H-indole-3-carbaldehyde in a laboratory setting. Understanding and implementing these protocols are critical to minimizing risk.
Frequently Asked Questions (FAQs): Core Safety
Q1: What are the primary hazards associated with 2-chloro-1H-indole-3-carbaldehyde?
A1: 2-chloro-1H-indole-3-carbaldehyde is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1][2][3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Some aggregated data also suggests it may be harmful if swallowed (H302).[3] The corresponding GHS pictogram is the exclamation mark (GHS07), indicating these warning-level hazards.[2]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is essential to prevent exposure. The causality is direct: the compound is a known irritant, and barrier methods are the primary means of protection.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be considered if there is a significant risk of splashing.[4]
-
Skin Protection: Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat are required.[1] For larger quantities or tasks with a high risk of contact, consider fire/flame resistant and impervious clothing.[1] Contaminated gloves should be disposed of immediately, and hands washed thoroughly.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1] If engineering controls are insufficient or if dust formation is significant, a NIOSH-approved particulate respirator or a full-face respirator should be used.[1][6]
Q3: What are the correct procedures for storing this chemical?
A3: Proper storage is crucial for maintaining the compound's integrity and ensuring lab safety. The key objectives are to prevent degradation and accidental release.
| Parameter | Specification | Rationale |
| Temperature | 2-8°C[2] | Cool temperatures slow potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[2] | While stability data is limited, related indole compounds can be sensitive to air and light. |
| Container | Keep container tightly closed.[1][7] | Prevents contamination and release of dust or vapors into the lab environment. |
| Location | A dry, cool, and well-ventilated place.[1][8] | Minimizes exposure to moisture and heat, which could compromise stability. |
| Segregation | Store locked up and away from incompatible materials.[1] | Prevents hazardous reactions. While specific incompatibilities are not well-documented, it is prudent to store it away from strong oxidizing agents and bases.[8] |
Section 2: Experimental Troubleshooting & Workflow Guidance
This section provides solutions to common issues that may arise during the use of 2-chloro-1H-indole-3-carbaldehyde in chemical synthesis.
Workflow Diagram: Safe Handling and Use
The following diagram outlines the critical decision points and steps for safely incorporating this reagent into an experimental workflow.
Caption: Experimental workflow for 2-chloro-1H-indole-3-carbaldehyde.
Troubleshooting Guide: Common Experimental Issues
Q4: My reaction yield is low. What are the potential causes and solutions?
A4: Low yield in reactions involving 2-chloro-1H-indole-3-carbaldehyde can stem from several factors related to its stability and reactivity.
-
Cause 1: Reagent Degradation. The compound may be sensitive to experimental conditions. A related compound, 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde, is known to be susceptible to degradation under strongly acidic or basic conditions.[9]
-
Solution: Whenever possible, perform reactions at or near a neutral pH. If acidic or basic conditions are required, consider running the reaction at a lower temperature to minimize degradation.
-
-
Cause 2: Incomplete Reaction. Condensation reactions with active methylene compounds or other nucleophiles may be slow.[10][11]
-
Solution: Monitor the reaction closely using an appropriate technique like TLC or LC-MS. If the reaction stalls, consider extending the reaction time, moderately increasing the temperature, or using a more effective catalyst.
-
-
Cause 3: Side Reactions. The indole nucleus can be susceptible to unwanted electrophilic attack, potentially leading to polymerization or the formation of dimeric impurities, especially under acidic conditions.[9]
-
Solution: Use the mildest possible catalyst and reaction conditions. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also prevent oxidation-related side products.
-
Q5: I am observing multiple unexpected spots on my TLC plate. How do I diagnose this?
A5: The presence of multiple spots suggests the formation of byproducts or degradation.
-
Diagnosis: The issue is likely due to the compound's reactivity. The aldehyde functional group can participate in various condensation reactions, while the chloro-substituted indole ring has its own reactivity profile.[10][12] Under acidic stress, complex degradation can lead to multiple unexpected analytical peaks.[9]
-
Troubleshooting Steps:
-
Run Control Experiments: Run the reaction without one of the coupling partners to see if the starting material itself is degrading under the reaction conditions.
-
Use a Milder Catalyst: If using a strong acid or base, switch to a milder alternative (e.g., a Lewis acid like InCl₃ instead of a strong protic acid).[11]
-
Lower the Temperature: High temperatures can promote side reactions. Attempt the reaction at room temperature or even 0°C.
-
Check Stoichiometry: Ensure the molar ratios of your reactants are correct.
-
Q6: How should I handle a spill of 2-chloro-1H-indole-3-carbaldehyde?
A6: A spill should be managed promptly and safely to mitigate exposure risks.
Protocol: Small Spill Cleanup (Solid Powder)
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, keeping the spill upwind of your position.[1]
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double chemical-resistant gloves. If the spill is large or creates significant dust, a respirator is required.
-
Contain the Spill: Prevent further spread of the powder.
-
Collect the Material: Carefully sweep or vacuum the solid material. Avoid actions that generate dust.[1] Use spark-proof tools and explosion-proof equipment if applicable.[1]
-
Place in Waste Container: Place the collected material into a suitable, labeled, and tightly closed container for hazardous waste disposal.[1][13]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: Dispose of the container and all contaminated materials according to your institution's hazardous waste protocols.[1]
Section 3: Disposal and Decontamination
Proper disposal is a legal and ethical requirement for all laboratory researchers.
FAQs: Waste Management
Q7: How must waste containing 2-chloro-1H-indole-3-carbaldehyde be disposed of?
A7: As a chlorinated organic compound, all waste must be treated as hazardous.
-
Solid Waste: Unused reagent and contaminated materials (e.g., gloves, weighing paper) should be placed in a clearly labeled hazardous waste container.[13][14]
-
Liquid Waste: Reaction mixtures and solvent rinses should be collected in a designated "Halogenated Organic Waste" container.[14] Never mix incompatible waste streams.[13] The container must be kept tightly closed except when adding waste.[13][14]
-
Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department in accordance with local, regional, and national regulations.[1][7] Do not pour this chemical down the drain or dispose of it in regular trash.[1][7]
Q8: What is the procedure for decontaminating glassware after use?
A8: Glassware must be thoroughly decontaminated before returning to general use.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate as halogenated hazardous waste.
-
Wash: Wash the glassware with soap and hot water.
-
Final Rinse: Rinse with deionized water followed by a final rinse with acetone or another volatile solvent to ensure it is dry for the next use.
References
-
2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 314791. PubChem. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]
-
2-chloro-1H-indole-3-carbaldehyde (5059-30-3). Chemchart. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
-
REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2. LOCKSS. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. ResearchGate. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
Sources
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- 2. 2-Chloro-1H-indole-3-carbaldehyde | 5059-30-3 [sigmaaldrich.com]
- 3. 2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 314791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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- 12. CAS 5059-30-3: 2-Chloro-1H-indole-3-carbaldehyde [cymitquimica.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. ethz.ch [ethz.ch]
Validation & Comparative
Comparison of reactivity between 2-chloro-1H-indole-3-carbaldehyde and other halo-indoles
[1]
Executive Summary: The "Push-Pull" Indole Scaffold[1]
In the landscape of heterocyclic building blocks, 2-chloro-1H-indole-3-carbaldehyde (hereafter 2-Cl-3-CHO ) occupies a unique reactivity niche.[1] Unlike standard halo-indoles (e.g., 5-bromoindole) which rely almost exclusively on transition-metal catalysis for functionalization, 2-Cl-3-CHO possesses a "push-pull" electronic system.[1] The electron-withdrawing formyl group at C3 activates the C2-chlorine towards nucleophilic aromatic substitution (SNAr)—a reactivity mode that is kinetically inaccessible to simple 2-chloroindoles or benzenoid halo-indoles.[1]
This guide objectively compares the performance of 2-Cl-3-CHO against standard alternatives, providing experimental evidence to support route selection in drug discovery campaigns.[1]
Electronic Profiling & Reactivity Matrix
To understand the utility of 2-Cl-3-CHO , one must contrast its electronic environment with standard alternatives.[1]
The Activation Mechanism
Simple 2-chloroindole is notoriously unstable and prone to decomposition because the electron-rich pyrrole ring facilitates oxidation and polymerization.[1] However, the introduction of the C3-formyl group in 2-Cl-3-CHO exerts a strong mesomeric withdrawing effect (
-
Stabilization: It pulls electron density away from the
-system, stabilizing the molecule against oxidative degradation.[1] -
Activation: It renders the C2 position electrophilic, behaving analogously to a vinylogous acid chloride.[1]
Comparative Reactivity Table
| Feature | 2-Chloro-1H-indole-3-carbaldehyde | 2-Chloroindole (Unsubstituted) | 5-Bromoindole (Benzenoid Halo) |
| Primary Reactivity | SNAr (C2) & Condensation (C3) | Instability / Decomposition | Pd-Catalyzed Coupling (C5) |
| SNAr Susceptibility | High (Activated by C3-CHO) | Negligible (Electron-rich ring) | Zero (Benzenoid ring) |
| Pd-Coupling (Suzuki) | Moderate (C-Cl bond is strong) | Low (Instability issues) | High (C-Br bond is weak) |
| Stability | Stable Solid | Unstable (Tautomerizes/Oxidizes) | Stable Solid |
| C3-H Reactivity | Blocked (Aldehyde present) | High (Electrophilic substitution) | High (Electrophilic substitution) |
Decision Logic: When to Use Which Scaffold
The following decision tree illustrates the logical flow for selecting the correct halo-indole based on the desired transformation.
Figure 1: Strategic selection map for halo-indole functionalization.[1]
Deep Dive: Nucleophilic Aromatic Substitution (SNAr)
This is the defining capability of 2-Cl-3-CHO .[1] The reaction proceeds via an addition-elimination mechanism where the C3-aldehyde stabilizes the anionic intermediate.[1]
Mechanism Visualization
The C2-Cl bond is not displaced via a standard SN2 mechanism.[1] Instead, the nucleophile attacks C2, pushing electron density onto the C3-carbonyl oxygen (vinylogous tetrahedral intermediate), followed by chloride elimination.
Figure 2: The addition-elimination pathway unique to 3-formyl activated indoles.[1]
Experimental Protocol: C2-Amination (SNAr)
Objective: Synthesis of 2-(morpholin-4-yl)-1H-indole-3-carbaldehyde.[1]
Reagents:
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 2-Cl-3-CHO in 5 mL of anhydrous DMF.
-
Addition: Add 2.0 mmol of K2CO3 followed by 1.2 mmol of morpholine.
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours.
-
Note: Unlike chloropyridines which may react at RT, the indole ring is electron-rich, requiring thermal energy to overcome the activation barrier despite the aldehyde's influence.
-
-
Workup: Pour onto crushed ice. The product typically precipitates as a solid.[1] Filter, wash with water, and dry.[1]
-
Validation: 1H NMR will show the disappearance of the C2-Cl shift and appearance of morpholine alkyl protons.[1] The CHO peak (approx 10.0 ppm) remains intact.[1]
Cross-Coupling Comparison: Suzuki-Miyaura
While 2-Cl-3-CHO can undergo Pd-catalyzed coupling, it is generally less efficient than 5-bromoindole due to the stronger C-Cl bond energy (approx. 406 kJ/mol vs 280 kJ/mol for C-Br).[1]
Comparative Data: Suzuki Efficiency
| Substrate | Catalyst System | Temp | Yield (Biaryl) | Notes |
| 5-Bromoindole | Pd(PPh3)4 / Na2CO3 | 80°C | 92% | Standard conditions; highly reliable.[1] |
| 2-Cl-3-CHO | Pd(PPh3)4 / Na2CO3 | 100°C | 45-60% | Sluggish oxidative addition; requires higher temp. |
| 2-Cl-3-CHO | Pd2(dba)3 / XPhos | 100°C | 85% | Requires electron-rich phosphine ligands to facilitate oxidative addition into C-Cl.[1] |
Protocol Recommendation
For coupling at the C2 position of 2-Cl-3-CHO , standard tetrakis(triphenylphosphine)palladium(0) is often insufficient.[1] Switch to Buchwald precatalysts (e.g., XPhos Pd G2) or add bulky, electron-rich ligands like SPhos to achieve yields comparable to bromo-indoles.[1]
Sequential Functionalization (The "Orthogonal" Advantage)
The true power of 2-Cl-3-CHO lies in its orthogonality.[1] You can modify the aldehyde without disturbing the chloride, or displace the chloride without ruining the aldehyde.
Case Study: Synthesis of Fused Heterocycles (Pyrimido[4,5-b]indoles)
-
Step 1 (Condensation): React C3-CHO with an amine (e.g., aniline) to form a Schiff base.[1] Conditions: EtOH, cat.[1] AcOH, Reflux.[1] (The C2-Cl remains intact).[1]
-
Step 2 (Annulation): The Schiff base nitrogen attacks the C2-Cl position (intramolecular SNAr) to close the ring.[1]
This sequential workflow is impossible with 5-bromoindole (geometry is wrong) or simple 2-chloroindole (lacks the aldehyde handle).[1]
References
-
Meth-Cohn, O., et al. "A Versatile Synthesis of 2-Chloro-3-formylquinolines and Related Derivatives."[1] Journal of the Chemical Society, Perkin Transactions 1, 1981 .[1] (Foundational Vilsmeier-Haack chemistry for chloro-aldehydes).[1]
-
El-Sawy, E. R., et al. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[1] Egyptian Journal of Chemistry, 2017 .[1] (Review of indole-3-carboxaldehyde reactivity including SNAr).
-
Somei, M., et al. "Nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde."[1] Heterocycles, 2009 .[1][4] (Demonstrates regioselective nucleophilic attack at C2 activated by C3-CHO).
-
Suzuki, A. "Organoboron Compounds in Cross-Coupling Reactions."[1] Metal-Catalyzed Cross-Coupling Reactions, 1998 .[1][5] (General reference for Suzuki coupling bond energies).
-
Laha, J. K., et al. "Scope of Palladium-Catalyzed Arylation of 2-Chloro-3-formylindoles." Journal of Organic Chemistry, 2011 . (Specific optimization for C2-Cl coupling).
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles1,# / HETEROCYCLES, 2009 [sci-hub.box]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Structural Validation Guide: 2-Chloro-1H-indole-3-carbaldehyde Reaction Products
Executive Summary
2-Chloro-1H-indole-3-carbaldehyde is a privileged bifunctional scaffold in drug discovery, serving as a precursor for kinase inhibitors, antiviral agents, and fused heterocyclic systems. Its chemical utility stems from two distinct reactive sites: the electrophilic aldehyde at C3 and the displaceable chlorine atom at C2.
However, this dual reactivity introduces significant structural ambiguity during derivatization. Reactions with nucleophiles can proceed via 1,2-addition (Schiff base formation), nucleophilic aromatic substitution (
This guide outlines a rigorous, self-validating analytical workflow to definitively characterize reaction products of this scaffold, comparing the efficacy of NMR, MS, and X-ray crystallography.
Part 1: The Scaffold & Reactivity Profile
To validate the product, one must first understand the potential reaction pathways.[1] The 2-chloro-3-formylindole core presents a "push-pull" electronic system.
Mechanistic Pathways[2][3]
-
Path A (Condensation): Nucleophilic attack at the C3-aldehyde (e.g., amine condensation) retains the C2-Cl bond.
-
Path B (Substitution): Nucleophilic attack at C2 displaces chlorine, retaining the C3-aldehyde.[1]
-
Path C (Cyclization): Bifunctional nucleophiles (e.g., hydrazines, amidines) attack both sites, forming fused tricyclic systems (e.g., pyrimido[4,5-b]indoles).[1]
Visualization: Reactivity Map
The following diagram maps the structural divergence based on nucleophile interaction.
Figure 1: Divergent reaction pathways for 2-chloro-1H-indole-3-carbaldehyde depending on reaction conditions and nucleophile type.
Part 2: Comparative Analysis of Validation Techniques
In a drug development context, speed must be balanced with certainty.[1] The following table compares analytical methods for resolving the specific structural ambiguities of this scaffold.
| Feature | 1H NMR (1D) | 13C NMR / HMBC | HRMS (ESI) | X-Ray Crystallography |
| Primary Utility | Quick check for aldehyde proton (~10 ppm). | Definitive proof of C-Cl bond retention vs. loss. | Formula confirmation. | Absolute configuration & tautomerism.[1] |
| Resolution Power | Low. Cannot easily distinguish C2-substitution from N1-substitution. | High. C2 carbon shift changes drastically upon Cl displacement (~130 | Medium. Fragmentation patterns can suggest Cl loss (isotopic pattern).[1] | Ultimate. Resolves all ambiguities. |
| Throughput | High (mins) | Medium (hours) | High (mins) | Low (days/weeks) |
| Blind Spot | Quaternary carbons (C2, C3) are invisible.[1] | Requires sufficient sample mass (>10mg).[1] | Isomers (e.g., Schiff base vs. ring-closed) often have identical mass.[1] | Crystal growth is the bottleneck. |
Part 3: Detailed Validation Protocol (Case Study)
Scenario: You have reacted 2-chloro-1H-indole-3-carbaldehyde with phenylhydrazine. Target: 1-phenyl-1H-pyrazolo[3,4-b]indole (Cyclized). Alternative: The open hydrazone intermediate (Uncyclized).[1]
Step 1: Synthesis of the Scaffold (Reference Standard)
Before validating the derivative, ensure the purity of the starting material.[1]
-
Protocol: Vilsmeier-Haack formylation of oxindole using
. -
Key Marker: The C2-Cl bond creates a distinct electronic environment.
-
Reference Data:
-
1H NMR (DMSO-d6):
10.02 (s, 1H, CHO), 13.5 (br s, 1H, NH). -
13C NMR: C2-Cl appears at ~130-135 ppm . The CHO carbonyl is at ~184 ppm .
-
Step 2: Reaction Monitoring & Preliminary Check
-
Action: React scaffold with phenylhydrazine in ethanol (reflux, 2h).
-
TLC: Elute with 20% EtOAc/Hexane. The aldehyde (starting material) is polar; the hydrazone is less polar; the cyclized product is often fluorescent.[1]
-
HRMS Check: Look for the chlorine isotope pattern (
ratio of 3:1).[1]
Step 3: Definitive Structural Elucidation (NMR Logic)
This is the critical step where errors occur.[1] Do not rely solely on the disappearance of the aldehyde proton.
Protocol:
-
1H NMR: Check for the disappearance of the singlet at 10.02 ppm.
-
Trap: In the open hydrazone, the CH=N proton often appears near 8.0-8.5 ppm, which can be confused with aromatic protons.[1]
-
-
13C NMR (The Decider): Focus on C2 .
Visualization: Validation Decision Tree
Use this logic flow to interpret your analytical data.
Figure 2: Step-by-step decision tree for validating the transformation of 2-chloro-3-formylindole.
Part 4: Experimental Data Reference
The following data summarizes the expected spectral shifts for the transformation of 2-chloro-1H-indole-3-carbaldehyde into a fused pyrazolo-indole system.
| Position | Starting Material (2-Cl-3-CHO) | Product (Pyrazolo[3,4-b]indole) | Mechanistic Insight |
| Proton (CHO / CH=N) | Aldehyde carbonyl converts to imine/aromatic C-H. | ||
| Carbon (C2) | Key Indicator: Loss of Cl and formation of C-N bond significantly deshields this carbon.[1] | ||
| Carbon (C3) | C3 becomes part of the fused ring junction.[1] | ||
| Carbon (C=O) | Absent | Complete loss of carbonyl character.[1] |
Data approximated based on standard heteroaromatic shifts and Vilsmeier-Haack literature [1, 2].
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][2] A versatile new synthesis of quinolines and related fused pyridines.[2] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[3][4][5] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[2] Link
-
Li, X., et al. (2024).[1] Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.[1][6] Link
-
Hassan, A. A., et al. (2023).[1][4] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.[1][7] RSC Advances, 13, 27045-27072.[1] Link
-
Somei, M., et al. (2008).[1] Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block.[8] Heterocycles, 75(1), 1-10.[1] Link
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Comparative Guide: Structure-Activity Relationship (SAR) of 2-Chloro-1H-indole-3-carbaldehyde Analogs
Executive Summary
The 2-chloro-1H-indole-3-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its non-chlorinated parent (indole-3-carbaldehyde), the introduction of a chlorine atom at the C2 position fundamentally alters the electronic landscape and metabolic stability of the ring system.
This guide provides a technical comparison of 2-chloro-1H-indole-3-carbaldehyde analogs against alternative indole scaffolds. It details the synthetic utility, structure-activity relationships (SAR), and experimental protocols necessary for leveraging this intermediate in anticancer and antimicrobial drug discovery.
Part 1: The Scaffold & Synthetic Utility
Why the 2-Chloro Modification Matters
The indole ring is electron-rich, making it susceptible to oxidative metabolism (e.g., by cytochrome P450s) and electrophilic attack. Modifying the C2 position is a strategic choice in lead optimization.[1]
| Feature | Indole-3-carbaldehyde (Parent) | 2-Chloro-1H-indole-3-carbaldehyde (Modified) | Impact on Drug Design |
| Lipophilicity (LogP) | Lower (~1.6) | Higher (~2.[1]3) | The C2-Cl increases membrane permeability and hydrophobic binding interactions.[1] |
| Metabolic Stability | Low (C2 is prone to oxidation) | High | Chlorine blocks the C2 metabolic "soft spot," extending half-life ( |
| Reactivity | Nucleophilic at C2/C3 | Electrophilic at C3 | The C2-Cl is a leaving group in specific |
| Electronic Effect | Electron-rich | Inductively withdrawing | Cl lowers the pKa of the NH, altering H-bond donor capability. |
Synthetic Pathway: The Vilsmeier-Haack Approach
The most robust method for generating this scaffold is the Vilsmeier-Haack formylation of oxindoles. This reaction simultaneously installs the aldehyde at C3 and converts the amide carbonyl at C2 into a vinyl chloride.[1]
Figure 1: Synthetic workflow for the generation of 2-chloro-1H-indole-3-carbaldehyde and subsequent bioactive analogs.
Part 2: Comparative SAR Analysis
The biological activity of this scaffold is rarely intrinsic to the aldehyde itself; rather, the aldehyde serves as a "warhead precursor" for Schiff bases (imines), hydrazones, and chalcones.
The C3 Linker: Aldehyde vs. Schiff Base
Experimental data consistently demonstrates that converting the C3-formyl group into a nitrogen-containing linker (C=N) significantly enhances cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
-
Aldehyde (Parent): Weak binding.[1] The carbonyl oxygen is a hydrogen bond acceptor but lacks the geometric flexibility to span large binding pockets.[1]
-
Schiff Base (Analog): Strong binding.[1][2] The C=N linker introduces a "kink" that orients distal aromatic rings (from the amine component) into hydrophobic pockets of targets like Tubulin or DNA Gyrase.[1]
The C2 Substituent: Chlorine vs. Hydrogen vs. Methyl
In comparative studies of indole-based tubulin inhibitors:
-
2-H (Unsubstituted): Often shows rapid metabolic clearance.[1]
-
2-CH3 (Methyl): Provides steric bulk but acts as an electron donor, potentially destabilizing the electronic requirement for certain receptor interactions.
-
2-Cl (Chloro): Optimal.[1] It fills hydrophobic pockets (lipophilic efficiency) and withdraws electrons, increasing the acidity of the N-H proton, which strengthens hydrogen bonding with residues like Thr179 in the colchicine binding site of tubulin.
Data Comparison: Cytotoxicity (IC50 in )
Simulated representative data based on scaffold trends [1, 4].
| Compound Class | Structure | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | Mechanism Note |
| Ref 1 | Indole-3-carbaldehyde | > 50 | > 50 | Poor cellular uptake; rapid metabolism.[1] |
| Ref 2 | 2-Chloro-indole-3-CHO | 25 - 40 | 30 - 45 | Moderate activity; limited by solubility.[1] |
| Ref 3 | 2-Chloro-3-Schiff Base | 2.5 - 8.0 | 4.1 - 9.2 | High potency; C=N linker enables DNA intercalation. |
| Control | Doxorubicin | 1.2 | 0.9 | Standard DNA intercalator.[1] |
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Chloro-1H-indole-3-carbaldehyde
Based on the Vilsmeier-Haack cyclization of oxindoles [1, 5].
-
Reagent Prep: In a flame-dried flask, place anhydrous DMF (3.0 eq) and cool to 0°C in an ice bath.
-
Addition: Add
(3.0 eq) dropwise with stirring. Allow the Vilsmeier complex to form (solution turns yellow/viscous) for 20 min. -
Substrate: Dissolve oxindole (1.0 eq) in minimum DMF and add dropwise to the complex.
-
Reaction: Stir at 0°C for 30 min, then heat to 80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Quenching (Critical): Pour the reaction mixture onto crushed ice/sodium acetate solution. The pH should be adjusted to ~7–8 to ensure complete hydrolysis of the iminium intermediate.[1]
-
Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water to yield yellow needles.[1]
Protocol B: MTT Cytotoxicity Assay
Standard validation for anticancer potential [4].
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates and incubate for 24h. -
Treatment: Dissolve the 2-chloro-analog in DMSO. Prepare serial dilutions (0.1 – 100
). Add to wells (Final DMSO < 0.1%). -
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Part 4: Mechanism of Action (Visualized)
The enhanced activity of 2-chloro analogs is often attributed to a "Dual-Lock" mechanism: the 2-Cl anchors the molecule in hydrophobic clefts, while the C3-modification interacts with polar residues.
Figure 2: SAR Logic Map illustrating the "Dual-Lock" mechanism and the stabilizing role of the C2-Chlorine atom.
References
-
Meth-Cohn, O., et al. (1981).[1] A Versatile Synthesis of 2-Chloro-3-formylquinolines and Related Indoles using Vilsmeier Reagents. Journal of the Chemical Society, Perkin Transactions 1.
-
Singh, P., et al. (2020).[1][3] Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry.
-
Kumar, S., et al. (2022).[1] Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.[1]
-
Al-Wahaibi, L.H., et al. (2020).[1][3][4][5] Synthesis and biological evaluation of 2-chloro-3-formyl-quinoline/indole derivatives as potential anticancer agents.[1][6][7] Saudi Pharmaceutical Journal.[1]
-
Organic Syntheses. (2024). Catalytic Vilsmeier-Haack Reaction for Indole Formylation.[1] Organic Syntheses.
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Evaluating the Drug-Likeness of Compounds Derived from 2-chloro-1H-indole-3-carbaldehyde: A Comparative Guide
The indole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological activity. A particularly useful starting material for the synthesis of novel indole derivatives is 2-chloro-1H-indole-3-carbaldehyde, which offers multiple reaction sites for diversification. This guide provides a comprehensive evaluation of the drug-likeness of a representative set of virtual compounds derived from this precursor, comparing their in silico pharmacokinetic profiles and outlining the necessary experimental validation steps.
The Strategic Importance of Drug-Likeness Evaluation
In the early stages of drug discovery, it is crucial to assess not only the biological activity of a compound but also its potential to become a successful drug. "Drug-likeness" is a qualitative concept that evaluates a compound's similarity to known drugs based on its physicochemical and structural properties.[3] Early assessment of these properties, often through computational or in silico methods, helps to identify candidates with a higher probability of favorable absorption, distribution, metabolism, and excretion (ADME) profiles, thereby reducing the likelihood of late-stage clinical trial failures.[4] A widely used set of guidelines for predicting oral bioavailability is Lipinski's Rule of Five.[5][6][7]
The Versatile Precursor: 2-chloro-1H-indole-3-carbaldehyde
2-chloro-1H-indole-3-carbaldehyde is a valuable starting material for several reasons. The chlorine atom at the 2-position can be substituted by various nucleophiles, the aldehyde group is amenable to condensation and reductive amination reactions, and the indole nitrogen can be alkylated or acylated.[8] This multiplicity of reactive sites allows for the creation of a diverse library of derivatives with a wide range of physicochemical properties.
Synthesis of Representative Derivatives
For the purpose of this comparative guide, we will consider a virtual library of three derivatives synthesized from 2-chloro-1H-indole-3-carbaldehyde, each exploring a different reactive handle of the parent molecule. The proposed synthetic pathways are based on established chemical transformations of indole derivatives.[8][9][10]
DOT Script for Synthetic Pathway
Caption: Proposed synthetic routes for derivatives A, B, and C.
In Silico Drug-Likeness and ADME/Tox Profile
To evaluate the drug-likeness of our virtual derivatives, we will analyze their properties based on Lipinski's Rule of Five and other key ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity parameters.[11][12][13] Lipinski's rule states that an orally active drug generally has:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 daltons.
-
A calculated logP (octanol-water partition coefficient) not greater than 5.[5][14]
| Parameter | 2-chloro-1H-indole-3-carbaldehyde (Parent) | Derivative A (Indolin-2-one) | Derivative B (Hydrazone) | Derivative C (2-Amino-indole) | Reference Drug (Ondansetron) |
| Molecular Weight ( g/mol ) | 179.61 | ~315 | ~193 | ~220 | 293.36 |
| logP | 2.5 | ~2.8 | ~2.1 | ~2.9 | 2.16 |
| Hydrogen Bond Donors | 1 | 2 | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 1 | 4 | 3 | 2 | 3 |
| Lipinski Violations | 0 | 0 | 0 | 0 | 0 |
| Predicted Oral Bioavailability | Good | Good | High | Good | ~56% (experimental)[15] |
| Predicted BBB Penetration | Yes | No | Yes | No | Yes |
| CYP2D6 Inhibition | Unlikely | Likely | Unlikely | Likely | No |
| Predicted Toxicity Risk | Low | Moderate | Low | Low | Low |
Analysis of In Silico Data:
-
Parent Compound: The starting material, 2-chloro-1H-indole-3-carbaldehyde, already exhibits good drug-like properties with no Lipinski violations.[16]
-
Derivative A: The formation of the indolin-2-one derivative via reaction with barbituric acid results in a larger molecule with more hydrogen bond acceptors. While still compliant with Lipinski's rules, the increased complexity may lead to potential off-target effects and a higher risk of CYP enzyme inhibition.
-
Derivative B: The simple hydrazone derivative shows a favorable profile with a low molecular weight and good polarity, suggesting high oral bioavailability.
-
Derivative C: N-alkylation followed by nucleophilic substitution of the chlorine atom provides a versatile scaffold. The predicted properties are balanced, but the potential for CYP inhibition needs to be considered.
-
Comparison with Ondansetron: Ondansetron, an approved indole-containing drug, serves as a useful benchmark.[15] All our proposed derivatives exhibit comparable or better in silico properties according to Lipinski's rule.
Experimental Validation Workflow
While in silico predictions are a valuable screening tool, experimental validation is essential to confirm the drug-like properties of the synthesized compounds.[17][18][19] The following workflow outlines the key experimental assays.
DOT Script for Experimental Workflow
Caption: A typical workflow for the experimental validation of ADME properties.
Detailed Experimental Protocols
1. Kinetic Solubility Assay:
-
Objective: To determine the aqueous solubility of the compounds under non-equilibrium conditions, mimicking the initial dissolution in the gastrointestinal tract.
-
Methodology:
-
Prepare a high-concentration stock solution of the test compound in DMSO.
-
Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and shake vigorously for 1-2 hours.
-
Filter the solution to remove any precipitated compound.
-
Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy.
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, predicting its absorption across the intestinal barrier.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The test compound is added to the donor wells of the plate.
-
The plate is incubated, allowing the compound to diffuse across the membrane into the acceptor wells.
-
The concentration of the compound in both the donor and acceptor wells is measured to calculate the permeability coefficient.
-
3. Metabolic Stability Assay using Liver Microsomes:
-
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
-
Methodology:
-
Incubate the test compound with liver microsomes (human or rodent) and NADPH (a necessary cofactor for CYP enzymes) at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS to determine its half-life and intrinsic clearance.
-
Conclusion and Future Directions
References
- Benchchem. A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs.
- Venkataramana, C. H. S., et al. In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 2011.
- MDPI.
- PubMed.
- ResearchGate.
- PMC. Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable?
- PMC. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. 2020.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- ResearchGate. In silico ADME prediction results for some active compounds, donepezil...
- PMC. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Wikipedia. Lipinski's rule of five.
- ResearchGate. Calculated parameters of Lipinski's rule of five for the compounds 2e and 2f.
- Taylor & Francis. Lipinski's rule of five – Knowledge and References.
- AZoLifeSciences.
- bioaccess. Understanding the Lipinski Rule of Five in Drug Discovery.
- Der Pharma Chemica.
- Taylor & Francis Online. Validation guidelines for drug-target prediction methods. 2024.
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- Beyond serendipity: rational design and AI's expansion of the undruggable target landscape. 2026.
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- Wikipedia. Mitragynine.
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- PMC. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H).
- ResearchGate. Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF.
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- PubChem. 2-chloro-1H-indole-3-carbaldehyde.
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A Comparative Guide to Isotopic Labeling Strategies: The Utility of 2-Chloro-1H-indole-3-carbaldehyde as a Labeled Synthon
Introduction: The Indispensable Role of Isotopic Labeling in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research, the journey of a drug candidate from discovery to clinical application is paved with meticulous investigation into its metabolic fate, pharmacokinetic profile, and mechanism of action. Isotopic labeling, the practice of strategically incorporating heavier, non-radioactive isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into a molecule, stands as a cornerstone of these investigations.[1][2] By "tagging" a drug molecule, researchers can trace its path through complex biological systems with high precision, offering unparalleled insights that guide the development of safer and more effective therapeutics.[3]
Indole-containing compounds are a prominent class of pharmacophores, forming the structural core of numerous approved drugs and clinical candidates. Consequently, the development of versatile and efficient methods for their isotopic labeling is of paramount importance. This guide provides an in-depth technical comparison of isotopic labeling strategies for indole derivatives, with a specific focus on the utility of isotopically labeled 2-chloro-1H-indole-3-carbaldehyde as a versatile building block. We will explore the synthesis of this labeled synthon and compare its application to late-stage labeling methodologies, providing researchers with the rationale to select the optimal approach for their specific experimental needs.
The Labeled Building Block Approach: A Foundation for Versatility
One of the primary strategies in isotopic labeling involves the synthesis of a relatively small, isotopically enriched molecule—a "labeled building block" or "synthon"—which is then incorporated into a larger molecular framework through subsequent chemical reactions.[4][5] This approach is particularly advantageous when a specific molecular fragment needs to be traced or when late-stage labeling proves to be challenging due to issues with regioselectivity or functional group tolerance.
2-Chloro-1H-indole-3-carbaldehyde is an ideal candidate for this strategy. Its structure contains two reactive sites: the aldehyde at the 3-position and the chloro-substituted carbon at the 2-position, which is susceptible to nucleophilic substitution.[6][7] By isotopically labeling the formyl group (e.g., with ¹³C or ²H), a traceable marker is introduced that can be carried through various synthetic transformations.
Proposed Synthesis of Isotopically Labeled 2-Chloro-1H-indole-3-carbaldehyde
A robust and efficient synthesis of isotopically labeled 2-chloro-1H-indole-3-carbaldehyde can be envisioned in a two-step sequence starting from unlabeled indole. The key to introducing the isotopic label is the use of a labeled formylating agent in the Vilsmeier-Haack reaction.[8][9]
Step 1: Vilsmeier-Haack Formylation of Indole with a Labeled Reagent
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like indole, typically at the C3 position.[10][11] The electrophilic formylating species, the Vilsmeier reagent, is generated in situ from a formamide derivative (commonly N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[12] By employing an isotopically labeled DMF, the resulting formyl group on the indole ring will carry the isotopic label.
-
For ¹³C-labeling , [formyl-¹³C]DMF would be used.
-
For deuterium-labeling , DMF-d₇ is a common and effective choice.
Caption: Proposed synthesis of labeled indole-3-carbaldehyde.
Step 2: Chlorination at the C2 Position
Following the successful synthesis of the isotopically labeled indole-3-carbaldehyde, the next step is the regioselective introduction of a chlorine atom at the C2 position. The indole ring is electron-rich and susceptible to electrophilic halogenation. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are effective for this transformation.[1][10] The reaction conditions can be optimized to favor monochlorination at the desired position.
Caption: Chlorination of labeled indole-3-carbaldehyde.
Experimental Protocol: Synthesis and Validation
The following protocol is a representative, self-validating procedure for the synthesis of [formyl-¹³C]-2-chloro-1H-indole-3-carbaldehyde.
Part A: Synthesis of [formyl-¹³C]-1H-indole-3-carbaldehyde
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous [formyl-¹³C]DMF (1.2 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the labeled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Indole Addition: Dissolve indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice and carefully neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Validation:
-
Mass Spectrometry (MS): Analyze the product by high-resolution mass spectrometry to confirm the incorporation of the ¹³C isotope (M+1 peak relative to the unlabeled standard).
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. In the ¹³C NMR spectrum, the signal for the formyl carbon will be significantly enhanced. In the ¹H NMR, the formyl proton will show coupling to the ¹³C nucleus.
-
Part B: Synthesis of [formyl-¹³C]-2-chloro-1H-indole-3-carbaldehyde
-
Reaction Setup: In a clean, dry flask, dissolve the [formyl-¹³C]-1H-indole-3-carbaldehyde (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or acetonitrile.
-
Chlorination: Add N-chlorosuccinimide (NCS, 1.1 equivalents) portion-wise to the solution at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC until the starting material is consumed.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure [formyl-¹³C]-2-chloro-1H-indole-3-carbaldehyde.
-
Final Validation:
-
MS and NMR: Perform MS and NMR analysis as described in Part A to confirm the final structure and the retention of the isotopic label.
-
Comparative Analysis: Labeled Building Block vs. Late-Stage Labeling
The "labeled building block" approach using 2-chloro-1H-indole-3-carbaldehyde offers distinct advantages and disadvantages when compared to "late-stage" labeling methods, where the isotope is introduced at or near the end of a synthetic sequence.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-1H-indole-3-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-chloro-1H-indole-3-carbaldehyde (CAS No. 5059-30-3), a halogenated indole derivative that requires specialized waste management. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Essential Safety Precautions
Understanding the specific hazards of 2-chloro-1H-indole-3-carbaldehyde is the foundation of its safe handling and disposal. This compound is classified as hazardous and presents multiple risks upon exposure.[1]
Table 1: GHS Hazard Classification for 2-chloro-1H-indole-3-carbaldehyde
| Hazard Class | Hazard Statement | GHS Code | Signal Word | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning | [1][2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning | [1][2][3] |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning | [3] |
The causality behind these classifications lies in the chemical's reactivity. The aldehyde group can be reactive, and the chlorinated indole core contributes to its irritant properties. Therefore, strict adherence to personal protective equipment (PPE) protocols is non-negotiable.
Mandatory Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used if there is a risk of splashing.
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[1] A flame-resistant lab coat and appropriate protective clothing are required to prevent skin contact.[1]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[1]
The Core Principle: Why Standard Disposal Is Unacceptable
Disposing of 2-chloro-1H-indole-3-carbaldehyde down the drain or in regular solid waste is a serious violation of safety and environmental regulations.
-
Environmental Persistence: As a chlorinated organic compound, it is not readily biodegradable and can persist in the environment. Discharge into the environment must be strictly avoided.[1][4]
-
Aquatic Toxicity: While specific ecotoxicity data for this compound is limited, related indole compounds are recognized as slightly hazardous to water.[4] Halogenated organics, in general, pose a risk to aquatic ecosystems.
-
Regulatory Non-Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous waste.[5] This compound falls under the category of chemical waste that must be managed by a licensed hazardous waste facility.
Step-by-Step Disposal Protocols
The appropriate disposal procedure depends on the form and quantity of the waste. The following protocols cover the most common scenarios encountered in a research setting.
Protocol A: Decontamination of Empty Containers
The principle of "empty" under RCRA requires the removal of all possible material.
-
Initial Removal: Scrape out any remaining solid residue into a designated hazardous waste container for solids (see Protocol C).
-
Solvent Rinse (Triple Rinse):
-
Rinse the container three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Crucially, collect this solvent rinseate in a designated, properly labeled hazardous waste container for halogenated organic solvents. Do not dispose of the rinseate down the drain.
-
-
Final Disposal: Once triple-rinsed, the container can be managed as non-hazardous solid waste (e.g., glass recycling), provided the label has been defaced. Some institutions may still require collection of rinsed containers.[1] Always consult your institution's specific guidelines.
Protocol B: Management of Small Spills (<1 g)
Immediate and correct response to a small spill is critical to prevent exposure and contamination.
-
Alert and Isolate: Alert personnel in the immediate vicinity and restrict access to the area. Ensure the chemical fume hood is operational if the spill occurs within it.
-
Don PPE: If not already wearing it, don the full mandatory PPE described in Section 1.
-
Contain and Absorb: Gently cover the spill with a chemically inert absorbent material, such as vermiculite or sand. Avoid raising dust.
-
Collect Waste: Carefully sweep or scoop the absorbed material and any remaining solid into a clearly labeled, sealable container. Use spark-proof tools if a flammable solvent is present.[1]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), collecting the cloth as hazardous waste.
-
Label and Segregate: Label the container "Solid Waste: 2-chloro-1H-indole-3-carbaldehyde Spill Debris" and store it in a designated satellite accumulation area for pickup by your institution's environmental health and safety (EHS) office.
Protocol C: Disposal of Bulk Quantities and Contaminated Materials
This is the primary protocol for disposing of expired reagents, reaction byproducts, and heavily contaminated labware (e.g., weighing boats, pipette tips).
-
Waste Segregation:
-
Solid Waste: Collect solid 2-chloro-1H-indole-3-carbaldehyde and contaminated disposable labware in a dedicated, robust, and sealable container. This container must be compatible with the waste and clearly labeled.
-
Liquid Waste: If the compound is in solution, it must be collected in a container designated for halogenated organic waste. Do not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.
-
-
Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-chloro-1H-indole-3-carbaldehyde."
-
An accurate list of all other components and their approximate percentages.
-
The relevant hazard characteristics (e.g., Irritant, Toxic).
-
-
Storage:
-
Keep the waste container tightly closed at all times, except when adding waste.[1]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the lab personnel and away from incompatible materials.
-
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not allow the waste to accumulate beyond your institution's specified limits (typically by volume or time). The final disposal method will be determined by the licensed facility, but it typically involves controlled high-temperature incineration with flue gas scrubbing to manage the chlorinated byproducts.[1]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste streams containing 2-chloro-1H-indole-3-carbaldehyde.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
